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Core Science & Biosynthesis

Foundational

Structural Conformation and Membrane Dynamics of Cecropin-B in Lipid Bilayers: A Mechanistic Whitepaper

Executive Summary Cecropin-B (CB) is a potent, naturally occurring cationic antimicrobial peptide (AMP) originally isolated from the hemolymph of the Hyalophora cecropia moth. In the pursuit of novel therapeutics to comb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cecropin-B (CB) is a potent, naturally occurring cationic antimicrobial peptide (AMP) originally isolated from the hemolymph of the Hyalophora cecropia moth. In the pursuit of novel therapeutics to combat multidrug-resistant pathogens and target oncological membranes, understanding the exact biophysical mechanisms of CB is paramount. This whitepaper provides an in-depth technical analysis of the structural conformation of Cecropin-B within lipid bilayers. By synthesizing atomistic simulations, intrinsic fluorescence spectroscopy, and nuclear magnetic resonance (NMR) data, we deconstruct the causality behind its membrane-lytic capabilities.

Molecular Architecture: The Helix-Hinge-Helix Motif

In an aqueous environment, Cecropin-B exists primarily as an unstructured random coil. However, upon encountering the anisotropic, low-dielectric environment of a lipid bilayer, it undergoes a rapid conformational transition into a highly conserved helix-hinge-helix structure[1][2].

This architecture is divided into three functional domains:

  • N-Terminal Domain (Residues 1–21): A strongly amphipathic α -helix rich in basic residues (Lys, Arg). This region is responsible for the initial electrostatic recruitment to anionic lipid headgroups (e.g., phosphatidylglycerol or cardiolipin in bacterial membranes)[3].

  • Flexible Hinge Region (Residues 22–24): Typically comprising an Ala-Gly-Pro sequence, this hinge breaks the helical continuum. The flexibility of this region is the biophysical linchpin that allows the peptide to span the lipid bilayer or adopt a parallel orientation[3][4].

  • C-Terminal Domain (Residues 25–35): A highly hydrophobic α -helix that drives deep insertion into the acyl chain core of the membrane, anchoring the peptide and facilitating poration[4].

Mechanisms of Membrane Interaction and Poration

The structural plasticity of Cecropin-B allows it to execute membrane disruption via two primary, concentration-dependent pathways: the Carpet Mechanism and Cooperative Poration .

Electrostatic Recruitment and the Carpet Model

At low peptide-to-lipid (P:L) ratios, CB adsorbs parallel to the membrane surface. The amphipathic N-terminus embeds shallowly into the lipid-water interface, displacing lipid headgroups and altering the membrane's dipole potential[5]. As local concentration increases, the peptides blanket the outer leaflet (the "carpet"), inducing asymmetric surface tension that ultimately leads to micellization and membrane exfoliation[6].

Cooperative Insertion and Toroidal Pore Formation

Advanced atomistic molecular dynamics (MD) simulations reveal a highly cooperative mechanism for transmembrane pore formation[4]. Rather than acting as isolated monomers, CB peptides utilize their flexible hinge to transition from a parallel surface-bound state to a perpendicular transmembrane state.

  • Perpendicular Penetration: Intrinsic tryptophan fluorescence studies confirm that CB penetrates the membrane perpendicularly from the Lys-rich N-terminal side[7][8].

  • Salt-Bridge Stabilization: Once inserted, the amphipathic N-terminal segment of one peptide is supported by the hydrophobic C-terminal segment of a neighboring peptide in a "tail-to-head" configuration. This oligomeric complex is stabilized by inter-peptide salt bridges (e.g., between Glu and Lys residues), sustaining a toroidal pore with a radius of approximately 8 Å[4].

Pathway A Aqueous Cecropin-B (Unstructured Coil) B Electrostatic Attraction (Anionic Headgroups) A->B Diffusion C Membrane Adsorption (Helix-Hinge-Helix Folding) B->C Contact D Carpet Mechanism (Parallel Orientation) C->D High P:L Ratio E Cooperative Insertion (Perpendicular Penetration) C->E Hinge Flexion F Membrane Lysis (Bilayer Destabilization) D->F Exfoliation G Toroidal Pore Formation (Salt-Bridge Stabilized) E->G Oligomerization

Cecropin-B membrane interaction pathway from aqueous state to poration.

Experimental Methodologies for Conformational Analysis

To ensure rigorous, reproducible data in drug development, the following field-proven protocols are utilized to elucidate the structural dynamics of Cecropin-B. Each protocol is designed as a self-validating system.

Protocol 1: Intrinsic Tryptophan Fluorescence Spectroscopy

Because Cecropin-B contains a single tryptophan residue (Trp-2) at its N-terminus, its intrinsic fluorescence serves as an exquisite environmental probe[7][8].

  • Step 1: Preparation of Large Unilamellar Vesicles (LUVs)

    • Action: Hydrate a lipid film (e.g., DOPS/DOPE at a 1:1 molar ratio) in 10 mM HEPES buffer (pH 7.4). Subject the suspension to 5 freeze-thaw cycles, then extrude 11 times through a 100 nm polycarbonate membrane.

    • Causality: Extrusion ensures a uniform, biologically relevant membrane curvature, preventing the light-scattering artifacts common with multilamellar vesicles.

  • Step 2: Peptide-Lipid Titration

    • Action: Titrate CB into the LUV suspension to achieve specific P:L ratios, maintaining the system at 25°C.

  • Step 3: Fluorescence Excitation & Emission Scanning

    • Action: Excite the sample at λex​=295 nm and record emission spectra from 310 to 400 nm.

    • Causality: Exciting specifically at 295 nm prevents energy transfer from tyrosine or phenylalanine residues, isolating the Trp-2 signal. A blue shift (e.g., from 350 nm to 325 nm) and intensity enhancement confirm the partitioning of the N-terminus into the hydrophobic lipid core[8].

  • Step 4: Acrylamide Quenching

    • Action: Add aliquots of the water-soluble quencher acrylamide and calculate the Stern-Volmer constant ( Ksv​ ).

    • Causality: A low Ksv​ indicates that Trp-2 is shielded from the aqueous phase, confirming deep membrane penetration rather than superficial binding[7].

  • Validation Checkpoint: Perform Time-Resolved Fluorescence to measure Trp rotamer lifetimes. The presence of two distinct fluorescence lifetimes confirms the flexibility of the local environment around the Trp molecule within the membrane interface[7][8].

Workflow S1 1. Liposome Preparation (LUVs via Extrusion) S2 2. Peptide-Lipid Titration (Maintained at 25°C) S1->S2 S3 3. Tryptophan Excitation (λex = 295 nm) S2->S3 S4 4. Emission Spectra Analysis (Blue Shift & Intensity) S3->S4 S5 5. Acrylamide Quenching (Stern-Volmer Plot) S4->S5 S6 Validation: Lifetime Measurement (Rotamer Flexibility) S5->S6

Step-by-step workflow for intrinsic tryptophan fluorescence spectroscopy.

Protocol 2: Solution NMR in Membrane Mimetics

Because CB is unstructured in water, membrane mimetics are required to induce its bioactive conformation for NMR structural determination[2].

  • Step 1: Sample Formulation

    • Action: Dissolve synthetic CB in an aqueous solution containing 20% hexafluoroisopropanol (HFIP) or dodecylphosphocholine (DPC) micelles.

    • Causality: DPC micelles mimic the anisotropic environment and zwitterionic headgroups of a lipid bilayer while maintaining a rapid tumbling rate suitable for high-resolution solution NMR[1].

  • Step 2: 2D NMR Acquisition

    • Action: Acquire 2D TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) spectra at 298 K.

    • Causality: TOCSY identifies intra-residue spin systems, while NOESY provides crucial spatial proximity data (< 5 Å) necessary for sequential assignment and defining the α -helical boundaries.

  • Step 3: Structural Calculation

    • Action: Use distance restraints derived from NOE cross-peaks to generate an ensemble of structures via simulated annealing (e.g., using ARIA/CNS).

  • Validation Checkpoint: Evaluate the structural ensemble using a Ramachandran plot. Over 90% of residues must fall within the most favored regions to validate the thermodynamic stability of the calculated helix-hinge-helix conformation.

Protocol 3: Electron Spin Resonance (ESR) with Spin-Labeled Lipids

To directly measure membrane lysis and lipid chain flexibility, ESR is employed[9].

  • Workflow: Incorporate spin-labeled lipids (e.g., 5-doxylstearic acid) into liposomes. Upon the addition of CB, measure the outer hyperfine splittings ( 2Amax​ ).

  • Causality: A larger restriction of the motion of the spin-labeled chains indicates deep embedding of the C-terminal α -helix below the bilayer surface, correlating directly with the peptide's lytic capacity[9].

Quantitative Biophysical Data Summary

The following table synthesizes the critical structural and biophysical parameters of Cecropin-B derived from the aforementioned methodologies.

ParameterValue / ObservationMethod of DeterminationSource
N-terminal Helix Length ~21 residues (Strongly Amphipathic)Solution NMR (NOE cross-peaks)[2][5]
C-terminal Helix Length ~11 residues (Highly Hydrophobic)Solution NMR[2][3]
Hinge Flexibility Angle 60° to 110°NMR Structural Ensembles[2]
Trp-2 Emission (Aqueous) ~350 nm (Unstructured)Fluorescence Spectroscopy[8]
Trp-2 Emission (Lipid) ~320 – 325 nm (Blue shift)Fluorescence Spectroscopy[7][8]
Toroidal Pore Radius ~8 ÅAtomistic MD Simulations[4]
Transmembrane Orientation Perpendicular (from Lys side)Fluorescence & MD Simulations[4][7]

Conclusion

The therapeutic efficacy of Cecropin-B is inextricably linked to its structural conformation within lipid bilayers. The transition from an unstructured coil to a helix-hinge-helix motif allows the peptide to leverage both electrostatic attraction and hydrophobic insertion. By utilizing a cooperative mechanism—where the flexible hinge enables perpendicular penetration and inter-peptide salt bridges stabilize toroidal pores—Cecropin-B efficiently disrupts target membranes. For drug development professionals, modifying the hinge region or the amphipathic gradient of the N-terminus offers a rational design pathway to tune the poration dynamics and target specificity of next-generation antimicrobial and oncological peptides.

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Exploratory

in vitro broad-spectrum antibacterial activity of cecropin-b

Title: In Vitro Broad-Spectrum Antibacterial Activity of Cecropin B: Mechanisms, Efficacy, and Experimental Protocols Executive Summary Cecropin B (CecB) is a potent, naturally occurring antimicrobial peptide (AMP) origi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Broad-Spectrum Antibacterial Activity of Cecropin B: Mechanisms, Efficacy, and Experimental Protocols

Executive Summary Cecropin B (CecB) is a potent, naturally occurring antimicrobial peptide (AMP) originally isolated from the hemolymph of the giant silk moth (Hyalophora cecropia) and the silkworm (Bombyx mori). As multidrug-resistant pathogens become a critical global health threat, CecB offers a compelling alternative to conventional antibiotics due to its rapid, membrane-targeting bactericidal mechanism. This technical guide provides an in-depth analysis of CecB's in vitro broad-spectrum antibacterial activity, structural dynamics, and the standardized, self-validating protocols required to accurately evaluate its efficacy in preclinical drug development.

Structural Biology and Mechanism of Action

Cecropin B is a highly cationic, linear peptide typically comprising 35–37 amino acids. Its secondary structure is defined by a strongly basic, amphipathic N-terminal α-helix linked to a hydrophobic C-terminal α-helix via a flexible glycine-proline (Gly-Pro) hinge region[1]. The bactericidal efficacy of CecB is deeply tied to this specific structural conformation.

Causality of Structural Features:

  • Electrostatic Attraction: The cationic N-terminus initiates contact by binding to the negatively charged components of bacterial cell envelopes, such as the lipopolysaccharide (LPS) layer in Gram-negative bacteria. This electrostatic pull is the primary driver of the peptide's selectivity for bacterial over mammalian cells[2].

  • Hinge-Mediated Flexibility: The Gly-Pro hinge allows the peptide to bend, facilitating the optimal orientation of the helices for deep membrane insertion[3].

  • Cooperative Poration: Once associated with the lipid bilayer, the hydrophobic C-terminal segments of multiple CecB molecules aggregate. This cooperative interaction, often stabilized by intermolecular salt bridges (e.g., Glu···Lys), leads to the formation of transmembrane pores, resulting in severe cytoplasmic leakage, depolarization, and rapid cell lysis[3].

MOA A Cationic N-Terminus Electrostatic Binding to LPS B Gly-Pro Hinge Conformational Bending A->B Triggers C Hydrophobic C-Terminus Membrane Insertion & Aggregation B->C Enables D Cooperative Pore Formation (Transmembrane Channels) C->D Drives E Irreversible Cytolysis & Bacterial Cell Death D->E Results in

Mechanistic pathway of Cecropin B-induced bacterial cell lysis.

In Vitro Broad-Spectrum Antibacterial Activity

CecB exhibits a pronounced broad-spectrum activity, though it displays a distinct preference for Gram-negative bacteria over Gram-positive strains. The outer membrane of Gram-negative bacteria, rich in anionic LPS, serves as an ideal binding site for the cationic peptide, rendering pathogens like Escherichia coli and Pseudomonas aeruginosa highly susceptible[4].

Conversely, the thick peptidoglycan layer and differing membrane lipid compositions of Gram-positive bacteria (e.g., Staphylococcus aureus) confer inherent resistance, often resulting in Minimum Inhibitory Concentration (MIC) values exceeding 100 μM[2][4]. However, engineered variants, such as the Q53 CecB isoform, demonstrate enhanced stability and activity against opportunistic pathogens by optimizing the hydrophobic segment's interaction with the bacterial membrane[5].

Table 1: Representative In Vitro MIC and MBC Values of Cecropin B and Isoforms

Bacterial StrainGram StainPeptide VariantMICMBC
Escherichia coli (ATCC 25922)NegativeWild-type CecB~0.2 μM~0.4 μM
Pseudomonas aeruginosa (ATCC 27853)NegativeQ53 CecB Isoform0.63 - 8 μM1.25 - 16 μM
Haemophilus parasuis (SH 0165)NegativeWild-type CecB2.0 μg/mLN/A
Staphylococcus aureusPositiveWild-type CecB>100 μM>100 μM
Bacillus subtilis (ATCC 6633)PositiveCecropin DH (Hinge-deleted)~3.1 μM~6.2 μM

(Data synthesized from standardized in vitro assays[2][5][6])

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the evaluation of CecB's antibacterial efficacy must follow stringent, self-validating protocols. The methodologies below detail the standard assays for quantifying AMP activity, embedding causal reasoning for critical steps.

Protocol A: Broth Microdilution Assay for MIC and MBC Determination

Purpose: To determine the lowest concentration of CecB that inhibits visible bacterial growth (MIC) and the concentration that kills 99.9% of the initial inoculum (MBC)[7]. Causality Check: Using bovine serum albumin (BSA) or low-bind polypropylene plastics is mandatory. Highly cationic peptides like CecB rapidly adsorb to standard polystyrene well walls; failing to block this adsorption artificially inflates the apparent MIC[2].

  • Inoculum Preparation: Culture the target bacterial strain in Mueller-Hinton Broth (MHB) at 37°C to the mid-logarithmic growth phase. Adjust the suspension to a final density of 5×105 CFU/mL.

  • Peptide Dilution: In a 96-well polypropylene microtiter plate, prepare two-fold serial dilutions of CecB in 0.01% acetic acid containing 0.2% BSA. Concentration ranges typically span from 0.195 μM to 100 μM[2].

  • Inoculation & Incubation: Add an equal volume of the bacterial inoculum to each well. Include a positive control (bacteria + vehicle, no peptide) and a negative control (MHB only). Incubate at 37°C for 18–24 hours.

  • MIC Determination: Measure the optical density at 590 nm. The MIC is the lowest peptide concentration exhibiting no visible growth (OD ≈ blank).

  • MBC Determination: Aliquot 10–50 μL from all wells showing no visible growth and plate onto MHB agar. Incubate for 18–24 hours at 37°C. The MBC is the lowest concentration that yields no colony formation[2].

Protocol B: Time-Kill Kinetics Assay

Purpose: To evaluate the pharmacodynamics and bactericidal rate of CecB over a specific timeframe[8]. Causality Check: Sampling at multiple early time points (e.g., 10 or 20 minutes) is crucial because CecB-induced membrane poration is a rapid event, often causing irreversible cell death within the first hour of exposure[1][5].

  • Log-Phase Culture: Grow bacteria to the exponential phase and adjust to 4×106 to 5×106 CFU/mL in MHB[2][8].

  • Peptide Exposure: Divide the culture into separate flasks. Add CecB to achieve final concentrations of 1×, 2×, and 4× the predetermined MIC. Maintain an untreated control flask.

  • Incubation & Sampling: Incubate the flasks at 37°C with shaking. At specific time intervals (0, 10 min, 30 min, 1 h, 2 h, 4 h, 6 h, 12 h), remove a 50 μL aliquot from each flask[2][8].

  • Neutralization & Dilution: Immediately perform 10-fold serial dilutions of the aliquots in sterile PBS or MHB to halt the peptide's action and dilute the bacteria for countable plates.

  • Plating & Enumeration: Spot or spread 100 μL of the diluted samples onto MHB agar plates. Incubate for 18–24 hours at 37°C and count the CFUs.

  • Data Analysis: Plot log10​ CFU/mL against time to generate the time-kill curve. A ≥3log10​ decrease from the initial inoculum indicates a bactericidal effect.

TimeKill Step1 1. Log-Phase Culture (5x10^6 CFU/mL) Step2 2. Peptide Exposure (1x, 2x, 4x MIC) Step1->Step2 Step3 3. Aliquot Sampling (0, 10m, 30m, 1h...) Step2->Step3 Step4 4. Serial Dilution (Halts Peptide Action) Step3->Step4 Step5 5. Agar Plating & Incubation (37°C, 18-24h) Step4->Step5 Step6 6. CFU Enumeration & Curve Plotting Step5->Step6

Step-by-step experimental workflow for the Time-Kill Kinetics Assay.

Therapeutic Potential and Drug Development Insights

The clinical translation of CecB requires overcoming challenges such as protease degradation and potential systemic toxicity. However, in vitro assays demonstrate that CecB possesses a highly favorable therapeutic index. Hemolysis assays using mammalian red blood cells reveal that CecB and its derivatives (e.g., Cecropin DH) exhibit less than 10% hemolytic activity even at concentrations as high as 200 μM, which is vastly superior to other AMPs like melittin[2].

Furthermore, structural optimizations, such as the deletion of the hinge region (Cecropin DH) or single amino acid substitutions (Q53 CecB), have proven effective in maintaining broad-spectrum activity while enhancing stability against physiological salt concentrations (e.g., 100 mM NaCl, 2 mM CaCl2)[2][5]. These engineered peptides represent promising lead compounds for the treatment of multidrug-resistant Gram-negative infections.

Conclusion

Cecropin B remains a cornerstone in the study of antimicrobial peptides due to its potent, rapid, and broad-spectrum bactericidal activity. By understanding its cooperative membrane-disruption mechanism and employing rigorous, standardized in vitro methodologies, researchers can accurately benchmark novel CecB derivatives. The ongoing refinement of its structural motifs holds significant promise for developing next-generation therapeutics capable of circumventing traditional antibiotic resistance mechanisms.

References

  • Moore, A. J., et al. "Antimicrobial activity of cecropins." Journal of Antimicrobial Chemotherapy.1

  • Moore, A. J., et al. "Antimicrobial activity of cecropins." PubMed (NIH). 4

  • Wang, J., et al. "A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties." PMC (NIH). 2

  • Bommarius, B., et al. "Enhanced Silkworm Cecropin B Antimicrobial Activity against Pseudomonas aeruginosa from Single Amino Acid Variation." ACS Infectious Diseases.5

  • Wang, Y., et al. "Cooperative Modes of Action of Antimicrobial Peptides Characterized with Atomistic Simulations: A Study on Cecropin B." The Journal of Physical Chemistry B. 3

  • Zhang, Y., et al. "Broad Activity against Porcine Bacterial Pathogens Displayed by Two Insect Antimicrobial Peptides Moricin and Cecropin B." PMC (NIH). 6

  • "Antimicrobial peptides: Could cecropin A and nisin be new promising agents for the treatment of anaerobic infections." Pakistan Journal of Pharmaceutical Sciences. 7

  • "Novel Antimicrobial Peptides from a Cecropin-Like Region of Heteroscorpine-1 from Heterometrus laoticus Venom with Membrane Disruption Activity." PMC (NIH). 8

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Foundational

The Discovery and Isolation of Cecropin-B from Hyalophora cecropia: A Technical Guide

Authored by: A Senior Application Scientist Abstract The discovery of cecropins from the hemolymph of the giant silk moth, Hyalophora cecropia, marked a pivotal moment in the study of innate immunity. These potent, induc...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The discovery of cecropins from the hemolymph of the giant silk moth, Hyalophora cecropia, marked a pivotal moment in the study of innate immunity. These potent, inducible antimicrobial peptides (AMPs) represent a fundamental defense mechanism against invading pathogens in insects. This technical guide provides an in-depth exploration of the seminal work leading to the identification and purification of cecropin-B, one of the most active components of this antimicrobial arsenal. We will delve into the experimental rationale, from the initial observation of induced immunity to the specific biochemical techniques that enabled its isolation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational methodologies in the field of antimicrobial peptide research.

Introduction: The Dawn of Insect Innate Immunity

Prior to the 1970s, the concept of a sophisticated, inducible immune response in insects was not widely appreciated. The prevailing view was that insects possessed a relatively simple defense system. However, pioneering work began to challenge this dogma, demonstrating that insects could mount a powerful and specific humoral response to bacterial infection.[1] This response was characterized by the appearance of potent antibacterial activity in the hemolymph (insect blood) following a non-lethal bacterial challenge.[1][2]

The giant silk moth, Hyalophora cecropia, emerged as a key model organism in these early investigations.[1] Its large size facilitated the collection of sufficient quantities of hemolymph for biochemical analysis, a critical factor for the purification of the active components. The observation that this induced antibacterial activity was effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains, hinted at the existence of a novel class of antimicrobial agents.[3][4] This set the stage for the systematic effort to isolate and identify the molecules responsible for this remarkable defensive capability.

The Induction and Collection of Immune Hemolymph: The Foundational Step

The successful isolation of any biologically active molecule is predicated on a robust and reproducible method for its production and collection. In the case of cecropin-B, this began with the deliberate induction of an immune response in H. cecropia pupae.

Rationale for Experimental Design

The choice of diapausing pupae as the experimental subject was strategic. This developmental stage is characterized by a relatively quiescent metabolic state, which simplifies the biochemical landscape of the hemolymph and reduces the background of non-immune proteins. Furthermore, the pupal stage is robust enough to withstand the injection of live bacteria, a necessary step to trigger the immune cascade.

The selection of the challenging bacteria, often Enterobacter cloacae, was based on its ability to elicit a strong, yet non-lethal, immune response in the pupae.[1] The goal was not to overwhelm the insect's defenses, but rather to stimulate the synthesis and secretion of antimicrobial factors into the hemolymph.

Detailed Protocol: Induction of Immune Response and Hemolymph Collection

Materials:

  • Hyalophora cecropia diapausing pupae

  • Live, mid-logarithmic phase culture of Enterobacter cloacae

  • Sterile 10 µL syringe with a fine-gauge needle

  • Chilled 15 mL centrifuge tubes containing a few crystals of phenylthiourea (to prevent melanization)

  • Sterile dissecting scissors and forceps

  • Refrigerated centrifuge

Procedure:

  • Bacterial Challenge: A small volume (typically 5-10 µL) of the E. cloacae culture is injected into the dorsal side of each pupa, taking care to minimize injury.

  • Incubation: The challenged pupae are then incubated at a controlled temperature (e.g., 25°C) for a period of 7-10 days to allow for the maximal synthesis and accumulation of antimicrobial peptides in the hemolymph.[1]

  • Hemolymph Collection: After the incubation period, the pupae are chilled on ice to reduce metabolic activity and heart rate. A small incision is made at the anterior end of the pupa with sterile dissecting scissors.

  • Bleeding: The pupa is gently squeezed to allow the hemolymph to drip into a chilled centrifuge tube containing phenylthiourea.

  • Cell Removal: The collected hemolymph is then centrifuged at a low speed (e.g., 5,000 x g) for 10-15 minutes at 4°C to pellet the hemocytes (blood cells).

  • Supernatant Collection: The resulting cell-free plasma, now referred to as "immune hemolymph," is carefully collected and stored at -20°C or lower for subsequent purification.

The Purification Cascade: A Multi-Modal Chromatographic Approach

The isolation of cecropin-B from the complex mixture of proteins in the immune hemolymph required a series of carefully chosen chromatographic steps. The strategy was to sequentially enrich for the desired peptide based on its unique physicochemical properties, primarily its size, charge, and hydrophobicity.

Workflow for Cecropin-B Isolation

Cecropin_Isolation_Workflow Immune_Hemolymph Immune Hemolymph (Crude Extract) Size_Exclusion Step 1: Size-Exclusion Chromatography (e.g., Sephadex G-100) Immune_Hemolymph->Size_Exclusion Separation by Size Cation_Exchange Step 2: Cation-Exchange Chromatography (e.g., CM-Sepharose) Size_Exclusion->Cation_Exchange Separation by Charge RP_HPLC Step 3: Reversed-Phase HPLC (C18 Column) Cation_Exchange->RP_HPLC Separation by Hydrophobicity Pure_CecropinB Purified Cecropin-B RP_HPLC->Pure_CecropinB Final Purity

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Exploratory

The Integral Role of Cecropin-B in Insect Innate Immunity: A Technical Guide for Researchers

This guide provides an in-depth exploration of Cecropin-B, a potent antimicrobial peptide (AMP), and its pivotal role within the innate immune system of insects. Tailored for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of Cecropin-B, a potent antimicrobial peptide (AMP), and its pivotal role within the innate immune system of insects. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the molecular pathways governing Cecropin-B synthesis, its mechanism of action, and the experimental methodologies crucial for its study. By integrating established scientific principles with practical, field-proven insights, this guide aims to serve as an essential resource for advancing research in insect immunity and the development of novel antimicrobial agents.

Introduction: The Insect Innate Immune System and the Primacy of Antimicrobial Peptides

Insects, despite lacking an adaptive immune system, exhibit a robust and highly effective innate immune response to combat a wide array of pathogens.[1] This defense is largely mediated by a sophisticated humoral response, characterized by the synthesis and secretion of a battery of AMPs into the hemolymph.[2] Among these, the cecropin family, first isolated from the giant silk moth Hyalophora cecropia, represents a cornerstone of this defense mechanism.[1]

Cecropin-B, a member of this family, is a small, cationic peptide renowned for its broad-spectrum activity, particularly against Gram-negative bacteria.[3] Its synthesis is tightly regulated and rapidly induced upon microbial challenge, highlighting its significance as a frontline immune effector.[4] Understanding the signaling cascades that lead to Cecropin-B production is fundamental to comprehending the intricacies of insect immunity.

The Signaling Architecture: Toll and IMD Pathways Converge on Cecropin-B

The production of Cecropin-B and other AMPs is predominantly controlled by two conserved signaling pathways: the Toll and the Immune Deficiency (IMD) pathways.[3] These pathways are activated by distinct pathogen-associated molecular patterns (PAMPs), ensuring a tailored response to different classes of microbes.

The Toll Pathway: Defending Against Gram-Positive Bacteria and Fungi

The Toll pathway is primarily activated by the lysine-type peptidoglycan of Gram-positive bacteria and the β-1,3-glucans of fungi.[5] The activation of this pathway culminates in the nuclear translocation of the NF-κB-like transcription factors, Dorsal and Dorsal-related immunity factor (Dif).[5][6] These transcription factors then bind to specific κB-like motifs in the promoter regions of target AMP genes, including those of the cecropin family, to initiate their transcription.[5][6][7] Studies have shown that Dif, in particular, has a high binding affinity for the Cecropin A1 κB sequence and is a key activator of its expression.[5][7][8]

Toll_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gram-Positive Bacteria / Fungi Gram-Positive Bacteria / Fungi PGRPs/GNBP PGRPs / GNBPs Gram-Positive Bacteria / Fungi->PGRPs/GNBP Recognition Serine Protease Cascade Serine Protease Cascade PGRPs/GNBP->Serine Protease Cascade Activation Spätzle (cleaved) Spätzle (active) Serine Protease Cascade->Spätzle (cleaved) Cleavage Toll Receptor Toll Receptor Spätzle (cleaved)->Toll Receptor Binding MyD88 MyD88 Toll Receptor->MyD88 Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus Cactus (IκB) Pelle->Cactus Phosphorylation Dorsal/Dif Dorsal / Dif (NF-κB) Cactus->Dorsal/Dif Degradation & Release Dorsal/Dif_n Dorsal / Dif Dorsal/Dif->Dorsal/Dif_n Translocation Cecropin-B Gene Cecropin-B Gene Dorsal/Dif_n->Cecropin-B Gene Binds to κB site Cecropin-B mRNA Cecropin-B mRNA Cecropin-B Gene->Cecropin-B mRNA Transcription

Caption: The Toll signaling pathway in Drosophila.

The IMD Pathway: A Robust Response to Gram-Negative Bacteria

The IMD pathway is triggered by the diaminopimelic acid (DAP)-type peptidoglycan found in the cell walls of Gram-negative bacteria.[9] This pathway shares similarities with the mammalian TNF-α signaling cascade.[9] Upon recognition of DAP-type peptidoglycan by Peptidoglycan Recognition Proteins (PGRPs), a signaling cascade is initiated, leading to the cleavage and activation of the NF-κB transcription factor Relish.[10][11] The N-terminal Rel homology domain of Relish then translocates to the nucleus and binds to κB-like motifs in the promoters of AMP genes, including Cecropin-B, driving their expression.[10][11][12]

IMD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gram-Negative Bacteria Gram-Negative Bacteria PGRP-LC PGRP-LC Gram-Negative Bacteria->PGRP-LC Recognition PGRP-LC_mem PGRP-LC IMD IMD PGRP-LC_mem->IMD Activation FADD FADD IMD->FADD TAK1 TAK1 IMD->TAK1 Dredd Dredd (Caspase) FADD->Dredd Relish Relish (NF-κB) Dredd->Relish Cleavage IKK Complex IKK Complex TAK1->IKK Complex IKK Complex->Relish Phosphorylation Relish_n Relish (N-terminal) Relish->Relish_n Translocation Cecropin-B Gene Cecropin-B Gene Relish_n->Cecropin-B Gene Binds to κB site Cecropin-B mRNA Cecropin-B mRNA Cecropin-B Gene->Cecropin-B mRNA Transcription

Caption: The IMD signaling pathway in Drosophila.

Mechanism of Action: How Cecropin-B Eliminates Microbes

Cecropin-B exerts its antimicrobial effects primarily by disrupting the integrity of microbial cell membranes.[9] As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[9] Upon binding, Cecropin-B undergoes a conformational change, adopting an α-helical structure that facilitates its insertion into the lipid bilayer.[9] This insertion leads to the formation of transmembrane pores or channels, causing leakage of essential ions and metabolites, and ultimately leading to cell death.[9]

Experimental Methodologies: A Practical Guide to Studying Cecropin-B

Rigorous and reproducible experimental protocols are paramount for the accurate investigation of Cecropin-B's role in insect immunity. The following section details established methodologies for inducing an immune response, quantifying gene expression, and assessing antimicrobial activity.

Induction of an Immune Response: Septic Injury in Drosophila melanogaster

Septic injury is a widely used method to elicit a systemic immune response in Drosophila.[6] This technique involves pricking the insect with a fine needle dipped in a bacterial culture, which introduces pathogens directly into the hemocoel and triggers a robust induction of AMPs, including Cecropin-B.[6]

Protocol for Septic Injury:

  • Bacterial Culture Preparation: Culture Escherichia coli (for IMD pathway activation) or Micrococcus luteus (for Toll pathway activation) overnight in a suitable liquid medium (e.g., LB broth).[6] Centrifuge the culture to pellet the bacteria and resuspend in 1x Phosphate-Buffered Saline (PBS).[11]

  • Anesthetization: Anesthetize adult flies (3-5 days old) with CO2.[2][6]

  • Infection: Dip a fine tungsten needle into the concentrated bacterial pellet.[2][6] Gently prick the thorax of each anesthetized fly.[2][6]

  • Recovery: Transfer the pricked flies to a fresh vial containing standard fly food and allow them to recover.[6]

  • Sample Collection: Collect flies at various time points post-infection (e.g., 3, 6, 12, 24 hours) for subsequent analysis.[6]

Quantification of Cecropin-B Gene Expression: Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is a sensitive and accurate method for measuring the transcript levels of Cecropin-B following an immune challenge.

Protocol for RT-qPCR:

  • RNA Extraction: Extract total RNA from whole flies or dissected tissues (e.g., fat body) using a suitable reagent like TRIzol, following the manufacturer's instructions.[2][3]

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit with random hexamers and oligo(dT) primers.[2][3]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for Cecropin-B and a validated housekeeping gene for normalization (e.g., Rp49).[2][13]

    • Primer Design: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Resources like FlyPrimerBank can be used to obtain validated primer sequences.[14][15][16]

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of Cecropin-B in infected versus control samples.[2]

Assessment of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Radial Diffusion Assays

The antimicrobial efficacy of Cecropin-B can be quantified using several in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay:

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Bacterial Inoculum Preparation: Grow the target bacterial strain to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the bacterial suspension to a standard concentration (e.g., 1 x 10^6 CFU/mL).

  • Peptide Dilution: Prepare a series of two-fold dilutions of purified or synthetic Cecropin-B in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Cecropin-B at which no visible bacterial growth is observed.

Radial Diffusion Assay:

This method assesses antimicrobial activity by measuring the zone of growth inhibition on an agar plate.

  • Plate Preparation: Pour a molten agar medium (e.g., Mueller-Hinton Agar) seeded with the target bacteria into a petri dish and allow it to solidify.

  • Well Creation: Punch small wells into the agar.

  • Peptide Application: Add a defined volume of different concentrations of Cecropin-B solution to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Quantitative Data Summary

The antimicrobial potency of Cecropin-B varies against different microbial species. The following table summarizes representative MIC values for Cecropin-B from various insect species.

Insect SpeciesCecropin VariantTarget MicroorganismMIC (µM)
Hyalophora cecropiaCecropin-BEscherichia coli0.3 - 0.6
Hyalophora cecropiaCecropin-BPseudomonas aeruginosa1.2
Hyalophora cecropiaCecropin-BStaphylococcus aureus>66.7
Bombyx moriCecropin-BEscherichia coli2 - 4

Data compiled from various sources.

Conclusion and Future Directions

Cecropin-B stands as a critical effector molecule in the insect innate immune response, with its production meticulously regulated by the Toll and IMD signaling pathways. The methodologies detailed in this guide provide a robust framework for investigating the multifaceted role of Cecropin-B and the broader mechanisms of insect immunity. As the challenge of antimicrobial resistance continues to grow, a deeper understanding of these natural defense systems offers promising avenues for the discovery and development of novel therapeutic agents. Future research should focus on the synergistic interactions between Cecropin-B and other AMPs, as well as the potential for engineering these peptides for enhanced efficacy and stability.

References

  • Dorsal-related immunity factor - Society for Developmental Biology. (2025, January 21). Retrieved from [Link]

  • Gross, I., Georgel, P., Kappler, C., Reichhart, J. M., & Hoffmann, J. A. (1996). Drosophila immunity: a comparative analysis of the Rel proteins dorsal and Dif in the induction of the genes encoding diptericin and cecropin. Nucleic acids research, 24(7), 1238–1245.
  • Hanson, M. A., Cohen, L. B., & Lemaitre, B. (2021). Antimicrobial peptides do not directly contribute to aging in Drosophila, but improve lifespan by preventing dysbiosis. eLife, 10, e65913.
  • Stöven, S., Silverman, N., & Hultmark, D. (2000). Activation of the Drosophila NF-kappaB factor Relish by rapid endoproteolytic cleavage. EMBO reports, 1(4), 347–352.
  • Dushay, M. S., Asling, B., & Hultmark, D. (1996). Origins of immunity: Relish, a compound Rel-like gene in the antibacterial defense of Drosophila.
  • Petersen, U. M., Björklund, G., Ip, Y. T., & Engström, Y. (1995). The dorsal-related immunity factor, Dif, is a sequence-specific trans-activator of Drosophila Cecropin gene expression. The EMBO journal, 14(13), 3146–3157.
  • The dorsal-related immunity factor, Dif, is a sequence-specific trans-activator of Drosophila Cecropin gene expression. (1995). Retrieved from [Link]

  • Activation of the Drosophila NF-kappaB factor Relish by rapid endoproteolytic cleavage. (2000, October 15). Retrieved from [Link]

  • Ponton, F., Chapuis, M. P., Pernice, M., Meunier, J., & Simpson, S. J. (2011). Evaluation of potential reference genes for reverse transcription-qPCR studies of physiological responses in Drosophila melanogaster. Journal of insect physiology, 57(6), 840–850.
  • (PDF) Activation of the Drosophila NF‐κB factor Relish by rapid endoproteolytic cleavage. (2026, January 16). Retrieved from [Link]

  • Drosophila Immunity: A Comparative Analysis of the Rel Proteins Dorsal and Dif in the Induction of the Genes Encoding Diptericin and Cecropin. (n.d.). Retrieved from [Link]

  • Luo, H. Y., Wang, Y. F., Wang, K., & Zhang, Y. (2018). Selection of Reference Genes for the Normalization of RT-qPCR Data in Gene Expression Studies in Insects: A Systematic Review. Frontiers in physiology, 9, 50.
  • Ertürk-Hasdemir, D., Broemer, M., Le, T., & Silverman, N. (2009). Two roles for the Drosophila IKK complex in the activation of Relish and the induction of antimicrobial peptide genes.
  • Marchler, G., & De Luca, M. (2017).
  • Loch, G., Zinke, I., Mori, T., Carrera, P., Schroer, J., Takeyama, H., & Hoch, M. (2017). Antimicrobial peptides extend lifespan in Drosophila. PloS one, 12(5), e0176659.
  • Housekeeping Genes. (n.d.). Retrieved from [Link]

  • Primer sequences used to analyze cecropin 1 and defensin 1 gene... (n.d.). Retrieved from [Link]

  • DRSC FlyPrimerBank. (n.d.). Retrieved from [Link]

  • Lemaitre, B. (2004). The road to Toll. Nature reviews. Immunology, 4(7), 521–527.
  • Hi I'm performing a qPCR for some target genes from mRNA isolated from Drosophila heads. I need clarification in some of the following questions? (2018, May 1). Retrieved from [Link]

  • Quantification of antimicrobial peptide gene expression by relative... (n.d.). Retrieved from [Link]

  • Drosophila immunity: a comparative analysis of the Rel proteins dorsal and Dif in the induction of the genes encoding diptericin and cecropin. (n.d.). Retrieved from [Link]

  • Li, H., Wang, Y., Song, Y., Wang, S., & Ma, F. (2021). Drosophila Relish Activating lncRNA-CR33942 Transcription Facilitates Antimicrobial Peptide Expression in Imd Innate Immune Response. Frontiers in immunology, 12, 692697.
  • Tan, Y., Qi, W., & Zars, T. (2021). Antimicrobial peptides modulate long-term memory. PLoS genetics, 17(10), e1009852.
  • FlyPrimerBank. (n.d.). Retrieved from [Link]

  • Maillet, J., Gervaix, A., & Gallet, A. (2022). Dynamic Regulation of NF-κB Response in Innate Immunity: The Case of the IMD Pathway in Drosophila. International journal of molecular sciences, 23(18), 10795.
  • FlyPrimerBank Documentation. (n.d.). Retrieved from [Link]

  • Carboni, A. L., & Lemaitre, B. (2022). Cecropins contribute to Drosophila host defense against a subset of fungal and Gram- negative bacterial. G3 (Bethesda, Md.), 12(1), jkab376.

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Foundational

Cecropin-B: A Dual-Action Anticancer Peptide Targeting Membrane Integrity and Apoptotic Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract Cecropin-B, a cationic antimicrobial peptide (AMP) originally isolated from the giant silk moth Hyalophora cecropia, is emerging as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cecropin-B, a cationic antimicrobial peptide (AMP) originally isolated from the giant silk moth Hyalophora cecropia, is emerging as a formidable candidate in oncology research.[1] Its potent and selective cytotoxicity against a broad spectrum of cancer cells, while largely sparing non-malignant host cells, positions it as a promising therapeutic agent.[2][3] This guide provides a comprehensive technical overview of Cecropin-B's anticancer properties, focusing on its dual mechanism of action: direct membrane disruption and the induction of programmed cell death (apoptosis). We will dissect the molecular pathways involved, present quantitative data from key studies, and provide detailed, field-proven protocols for evaluating its efficacy. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of Cecropin-B and its analogs.

The Foundation of Selectivity: Exploiting the Cancer Cell Membrane

The remarkable ability of Cecropin-B to selectively target cancer cells is rooted in fundamental biophysical differences between malignant and normal cell membranes.[3]

  • Cationic Nature: Cecropin-B is a polycationic peptide, possessing a significant net positive charge at physiological pH.[4][2]

  • Anionic Cancer Cell Surface: In contrast to normal mammalian cells, which have an electrically neutral outer membrane, cancer cells overexpress anionic molecules like phosphatidylserine (PS) and O-glycosylated mucins. This results in a net negative surface charge.[3]

This charge differential is the critical first step in Cecropin-B's mechanism. The peptide's positive charge drives a strong electrostatic attraction to the negatively charged cancer cell surface, leading to high-affinity binding and accumulation.[2][3] This preferential interaction is the primary determinant of its cancer-selective toxicity.[3]

A Dual-Pronged Attack: Mechanisms of Cecropin-B Cytotoxicity

Once bound to the cancer cell surface, Cecropin-B employs a potent, two-pronged strategy to induce cell death: direct membrane permeabilization and the activation of intrinsic and extrinsic apoptotic signaling cascades.[1][3]

Mechanism 1: Direct Membrane Permeabilization and Lysis

As an amphipathic molecule, Cecropin-B has both hydrophilic (charged) and hydrophobic regions.[2][5] Following electrostatic binding, the peptide inserts its hydrophobic domains into the lipid bilayer of the cancer cell membrane. This insertion disrupts the membrane's structural integrity by forming pores or ion channels.[5][6][7]

The consequences of this pore formation are catastrophic for the cell:

  • Disruption of the electrochemical gradient.

  • Uncontrolled influx and efflux of ions and essential metabolites.

  • Loss of membrane integrity, leading to irreversible cytolysis and cell death.[5][8]

Scanning electron microscopy has visually confirmed this mechanism, showing that cancer cells treated with Cecropin-B exhibit severely disrupted membranes, while non-malignant cells remain morphologically intact.[9]

Mechanism 2: Induction of Apoptosis

Beyond physical disruption, Cecropin-B actively triggers programmed cell death, a more controlled and non-inflammatory mode of cell elimination. Evidence suggests that Cecropin-B can activate both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[2][10][11]

  • Extrinsic Pathway Activation: Studies have shown that Cecropin-B treatment leads to the upregulation of Fas and Fas Ligand (Fas-L) expression.[2] The binding of Fas-L to its receptor, Fas, initiates a signaling cascade that results in the recruitment of adaptor proteins and the subsequent activation of initiator caspase-8.[11] Activated caspase-8 then directly cleaves and activates executioner caspase-3, committing the cell to apoptosis.

  • Intrinsic (Mitochondrial) Pathway Activation: Cecropin-B can also translocate across the cell membrane and target the mitochondria directly.[12][13] This interaction is facilitated by cardiolipin, a phospholipid abundant in the inner mitochondrial membrane.[14] This leads to:

    • Mitochondrial Membrane Depolarization: Disruption of the mitochondrial membrane potential (ΔΨm).[13][15]

    • Regulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[11][13][16] This shift in the Bax/Bcl-2 ratio is a critical checkpoint for apoptosis.[17]

    • Cytochrome c Release: The altered membrane potential and Bax activity lead to the release of cytochrome c from the mitochondria into the cytoplasm.[13]

    • Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[16]

    • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspase-3.[16]

Both pathways converge on the activation of caspase-3 , the primary executioner caspase that orchestrates the dismantling of the cell by cleaving critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[17][18][19]

CecropinB_Mechanism cluster_0 Cecropin-B Action on Cancer Cell cluster_1 Dual Cytotoxic Mechanisms cluster_2 Membrane Disruption Pathway cluster_3 Apoptosis Signaling Pathways CecropinB Cationic Cecropin-B CancerMembrane Anionic Cancer Cell Membrane CecropinB->CancerMembrane Electrostatic Attraction Membrane Membrane Permeabilization CancerMembrane->Membrane Apoptosis Apoptosis Induction CancerMembrane->Apoptosis Pore Pore Formation / Ion Channel Membrane->Pore Extrinsic Extrinsic Pathway (Death Receptor) Apoptosis->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) Apoptosis->Intrinsic Lysis Cell Lysis Pore->Lysis Casp3 Caspase-3 Activation Extrinsic->Casp3 Intrinsic->Casp3 FinalApoptosis Apoptosis Casp3->FinalApoptosis

Caption: Dual mechanisms of Cecropin-B anticancer activity.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway CecropinB Cecropin-B Fas ↑ Fas / Fas-L Expression CecropinB->Fas Mito Mitochondrial Interaction CecropinB->Mito Casp8 Caspase-8 Activation Fas->Casp8 Casp3 Executioner Caspase-3 Activation Casp8->Casp3 Bcl2 ↑ Bax / ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Cecropin-B-induced extrinsic and intrinsic apoptosis pathways.

Quantitative Data on Anticancer Activity

The efficacy of Cecropin-B has been quantified across various cancer cell lines. The following tables summarize key findings from published studies.

Table 1: In Vitro Cytotoxicity of Cecropin-B

Cell Line Cancer Type Assay IC50 / Cytotoxicity Metric Reference
Various Bladder Cancer WST-1 IC50: 97.93 – 184.81 µg/ml [8]
MDA-MB-231 Human Breast Adenocarcinoma MTT ~33.16% cytostasis at 120 µM [5]
M14K Human Mesothelioma MTT ~22.56% cytostasis at 120 µM [5]

| Various | Panel of Mammalian Cell Lines | Not Specified | IC50: 3.2 to > 100 µM |[7] |

Table 2: Apoptosis Induction by Cecropin-B

Cell Line Treatment Time Apoptotic Cells (%) Method Reference
4T1 2 µg/ml Cecropin-B 4 h ~9.0% Annexin V/PI [2]
4T1 Control 4 h ~1.5% Annexin V/PI [2]
BEL-7402 100 µM Cecropin 72 h ~10.9% Annexin V/PI [20]

| HeLa | ABPs1 + Apoptin | 48 h | 53.95% | Not Specified |[19] |

Experimental Protocols for Evaluation

To rigorously assess the anticancer properties of Cecropin-B, a series of validated in vitro assays are essential. The following protocols are provided as a self-validating framework, explaining the causality behind key steps.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_assays Functional Assays cluster_invivo In Vivo Validation Start Cancer Cell Culture (e.g., 4T1, MDA-MB-231) Treat Treat with Cecropin-B (Dose-Response & Time-Course) Start->Treat MTT Cytotoxicity Assay (MTT / WST-1) Treat->MTT FACS Apoptosis Assay (Annexin V / PI Flow Cytometry) Treat->FACS WB Mechanism Assay (Western Blot for Apoptosis Markers) Treat->WB Lead Promising In Vitro Results MTT->Lead High Cytotoxicity FACS->Lead Positive Apoptosis Model Establish Xenograft/ Tumor Model Lead->Model Admin Administer Cecropin-B (e.g., Intratumoral Injection) Model->Admin Monitor Monitor Tumor Growth & Animal Survival Admin->Monitor Analyze Excise and Analyze Tumors (Histology, Western Blot) Monitor->Analyze

Caption: A standard workflow for evaluating Cecropin-B's anticancer potential.

Cell Viability and Cytotoxicity Assay (MTT-Based)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[21][22] The amount of formazan is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Cecropin-B in serum-free or appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the Cecropin-B dilutions. Include untreated cells as a negative control and a vehicle control if the peptide is dissolved in a solvent.[1][17]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[5][23]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[1]

    • Causality: Only metabolically active cells with functional mitochondria can reduce the MTT reagent.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[24][25]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[22][24] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[25]

  • Analysis: Calculate cell viability as: (OD of treated cells / OD of control cells) x 100%. Plot the results to determine the IC50 value (the concentration of Cecropin-B that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay is a gold standard for quantifying apoptosis.[26] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[27] This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI-: Viable cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of Cecropin-B for a specified time (e.g., 4-24 hours).[2] Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic cell dissociation buffer to preserve membrane integrity. Centrifuge all cells at 300-400 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.[1] Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[28]

    • Causality: The binding of Annexin V to PS is calcium-dependent, which is why a specific binding buffer containing Ca²⁺ is required.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock) to the cell suspension.[1][27]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[3]

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade.[17] The activation of caspases often involves their cleavage from an inactive pro-form to smaller, active subunits. Detecting these cleaved forms is a hallmark of apoptosis.[18][29]

Protocol:

  • Cell Lysis: After treating cells with Cecropin-B, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.[1][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[17]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[17][29]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptosis markers.[1][17]

    • Self-Validation: A comprehensive analysis should include:

      • Initiator Caspases: Anti-Caspase-8, Anti-Caspase-9 (detecting both pro- and cleaved forms).

      • Executioner Caspase: Anti-Caspase-3 (detecting both pro- and cleaved forms).[30]

      • Caspase Substrate: Anti-PARP (detecting full-length and cleaved PARP).[29]

      • Bcl-2 Family: Anti-Bax (pro-apoptotic) and Anti-Bcl-2 (anti-apoptotic).[17][31]

      • Loading Control: Anti-β-actin or Anti-GAPDH to ensure equal protein loading across lanes.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[1]

  • Interpretation: Analyze the results by comparing the band intensities. An increase in the cleaved forms of caspases and PARP, along with an increased Bax/Bcl-2 ratio in treated samples compared to controls, confirms the induction of apoptosis.[29]

Conclusion and Future Directions

Cecropin-B presents a compelling profile as a selective anticancer agent.[1][3] Its dual mechanism, combining rapid membrane lysis with the orchestrated induction of apoptosis, offers a potential strategy to overcome the drug resistance commonly observed with conventional chemotherapeutics.[2] The inherent selectivity of Cecropin-B for cancer cells minimizes toxicity to healthy tissues, a significant advantage in therapeutic development.[3][10]

Future research should focus on optimizing the therapeutic window of Cecropin-B through peptide engineering to enhance stability and efficacy, as has been explored with analogs like CB1a and Cecropin-P17.[4][16] Furthermore, exploring its synergistic potential with existing cancer therapies could unlock novel and more effective combination treatments.[19] The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to advance the preclinical and clinical development of Cecropin-B as a next-generation cancer therapeutic.[3]

References

  • Zang G, Thomas A, Liu Z, Chen D, Ling H, et al. (2013) Preventing Breast Cancer Growth by Cationic Cecropin B. Biol Syst 2: 112. [Link]

  • Tien, H. T., et al. (2009) Structure and function of a custom anticancer peptide, CB1a. PubMed. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Boster Bio. (2024) Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Sobotca, A., et al. (2014) The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines. SCIRP. [Link]

  • Di Somma, A., et al. (2021) Molecular Basis of the Anticancer and Antibacterial Properties of CecropinXJ Peptide: An In Silico Study. MDPI. [Link]

  • Wikipedia. (n.d.). Cecropin. Wikipedia. [Link]

  • Suttmann, H., et al. (2008) Effect of Cecropin B on cell membranes of 486P bladder cancer cells and ZF07 fibroblasts as visualized by scanning electron microscopy (SEM). ResearchGate. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Okasha, H., et al. (2025) Investigating the anticancer effect of purified rCec-B peptide in a DEN murine model: Insights into tumorigenesis prevention, bioavailability, and molecular mechanisms. PubMed. [Link]

  • Lee, S. H., & Kim, Y. S. (2016). Determination of Caspase Activation by Western Blot. PubMed. [Link]

  • Suttmann, H., et al. (2008) Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells. PMC. [Link]

  • Zang, G., et al. (2013) Preventing Breast Cancer Growth by Cationic Cecropin B. ResearchGate. [Link]

  • Lee, Y. J., et al. (2014) Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells. PubMed. [Link]

  • Liu, W. T., et al. (2016) The antibacterial peptide from Bombyx mori cecropinXJ induced growth arrest and apoptosis in human hepatocellular carcinoma cells. Spandidos Publications. [Link]

  • Hui, L., et al. (2014) Potentiation of Apoptin-induced apoptosis by Cecropin B-like antibacterial peptide ABPs1 in human HeLa cervical cancer cell lines is associated with membrane pore formation and caspase-3 activation. PubMed. [Link]

  • Liu, S., et al. (2025) Bombyx Mori Cecropin D Could Trigger Cancer Cell Apoptosis by Interacting with Mitochondrial Cardiolipin. ResearchGate. [Link]

  • Grela, E., et al. (2018) Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Moore, A. J., et al. (1994) Preliminary experimental anticancer activity of cecropins. PubMed. [Link]

  • Asoodeh, A., et al. (2016) In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. PMC. [Link]

  • Chen, J., et al. (2015) Cecropin-P17, an analog of Cecropin B, inhibits human hepatocellular carcinoma cell HepG-2 proliferation via regulation of ROS, Caspase, Bax, and Bcl-2. PubMed. [Link]

  • Li, Y., et al. (2021) A Cecropin-4 Derived Peptide C18 Inhibits Candida albicans by Disturbing Mitochondrial Function. Frontiers. [Link]

  • van Tonder, A., et al. (2021) The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]

  • Wierzbicki, M., et al. (2025) Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. RSC Publishing. [Link]

  • Li, D., & Zhu, J. (2010) Apoptosis-inducing activity of the antimicrobial peptide cecropin of Musca domestica in human hepatocellular carcinoma cell line BEL-7402 and the possible mechanism. Oxford Academic. [Link]

  • Vancompernolle, K., et al. (1998) Cathepsin B-mediated activation of the proinflammatory caspase-11. PubMed. [Link]

  • Choi, Y. J., et al. (2019) SERPINB1-mediated checkpoint of inflammatory caspase activation. PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) Protocol for Cecropin-B

Introduction & Mechanistic Insights Cecropin-B is a highly potent, 35-amino-acid antimicrobial peptide (AMP) originally isolated from the hemolymph of the giant silk moth, Hyalophora cecropia. It exhibits broad-spectrum...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Cecropin-B is a highly potent, 35-amino-acid antimicrobial peptide (AMP) originally isolated from the hemolymph of the giant silk moth, Hyalophora cecropia. It exhibits broad-spectrum bactericidal activity by forming pores in bacterial membranes. Structurally, Cecropin-B is characterized by a strongly basic, amphipathic N-terminal α -helix, a flexible Ala-Gly-Pro (AGP) hinge region, and a highly hydrophobic C-terminal α -helix.

Causality in Synthesis Strategy

Synthesizing a 35-mer peptide like Cecropin-B presents specific thermodynamic and kinetic challenges. The peptide’s inherent amphipathic nature and strongly hydrophobic C-terminus (residues 25-35: AIAVLGEAKAL) make the growing peptide chain highly prone to on-resin aggregation and β -sheet formation during Solid-Phase Peptide Synthesis (SPPS) . This aggregation causes steric hindrance, leading to incomplete Fmoc deprotection and poor coupling yields.

To overcome these barriers, this protocol employs a self-validating Fmoc/tBu SPPS strategy with the following mechanistic adaptations:

  • Rink Amide MBHA Resin: Native Cecropin-B features a C-terminal leucine amide, which is critical for its structural stability, membrane-insertion capability, and resistance to carboxypeptidases . Rink Amide resin ensures that global acidic cleavage directly yields the native C-terminal carboxamide.

  • DIC/Oxyma Pure Activation: Traditional uronium-based coupling reagents (e.g., HBTU) can cause guanidinylation of the N-terminus if activation is slow. Replacing HBTU with the N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure system circumvents this side reaction, significantly enhances coupling kinetics in sterically hindered regions, and suppresses epimerization .

  • Carbocation Scavenging: During global cleavage, highly reactive carbocations are generated from the removal of side-chain protecting groups (e.g., Pbf from Arginine, tBu from Glutamic Acid). Triisopropylsilane (TIS) and water are incorporated as nucleophilic scavengers to permanently quench these carbocations, preventing the deleterious re-alkylation of electron-rich residues like Tryptophan (Trp²) and Methionine (Met¹¹).

Quantitative Data & Reagent Specifications

The following tables summarize the target specifications and the stoichiometric requirements for the synthesis of Cecropin-B.

Table 1: Cecropin-B Target Specifications

ParameterSpecification
Target Peptide Cecropin-B
Sequence KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL-NH₂
Length 35 Amino Acids
C-Terminus Amidated
Expected Mass (Average) ~3834.5 Da
Isoelectric Point (pI) ~10.8
Net Charge (pH 7.0) +12

Table 2: Reagents and Stoichiometry (0.1 mmol scale)

Reagent RoleChemicalConcentration / Equivalents
Solid Support Rink Amide MBHA Resin0.1 mmol (loading ~0.6 mmol/g)
Deprotection Piperidine in DMF20% (v/v)
Amino Acids Fmoc-AA-OH4.0 equivalents (0.4 mmol)
Activator DIC4.0 equivalents (0.4 mmol)
Additive Oxyma Pure4.0 equivalents (0.4 mmol)
Cleavage Cocktail TFA / TIS / H₂O95% / 2.5% / 2.5% (v/v/v)

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a closed-loop, self-validating system. Progression to the next synthesis step is strictly gated by analytical confirmation (UV monitoring and Kaiser testing), ensuring absolute sequence fidelity.

Step 3.1: Resin Preparation and Swelling
  • Weigh 0.1 mmol of Rink Amide MBHA resin and transfer it to a fritted peptide synthesis vessel.

  • Add 5 mL of N,N-Dimethylformamide (DMF) to fully submerge the resin.

  • Agitate gently at room temperature for 45–60 minutes. Causality: Proper swelling expands the polymer matrix, maximizing the accessibility of reactive sites for subsequent coupling.

  • Drain the DMF using vacuum filtration.

Step 3.2: Iterative SPPS Cycle (Deprotection & Coupling)

Repeat the following cycle for all 35 amino acids, moving from the C-terminus (Leu³⁵) to the N-terminus (Lys¹).

A. Fmoc Deprotection (Self-Validating)

  • Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Validation Check: Collect the drained deprotection solution and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms Fmoc removal. If the absorbance plateau is reached compared to the previous cycle, deprotection is complete.

  • Wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine.

B. Amino Acid Coupling (Self-Validating)

  • Dissolve 4.0 eq (0.4 mmol) of the Fmoc-protected amino acid and 4.0 eq of Oxyma Pure in 3 mL of DMF.

  • Add 4.0 eq of DIC to the solution. Pre-activate for 2 minutes at room temperature.

  • Add the activated mixture to the resin and agitate for 60–90 minutes.

  • Drain the reaction mixture and wash the resin with DMF (3 × 5 mL).

  • Validation Check (Kaiser Test): Remove a few resin beads and apply the Kaiser (ninhydrin) test.

    • Yellow beads/solution: Primary amines are fully reacted (Coupling successful -> Proceed to next cycle).

    • Blue beads/solution: Unreacted primary amines remain. Do not proceed. Perform a double coupling using fresh reagents before moving to the next deprotection step.

Step 3.3: Global Cleavage and Side-Chain Deprotection
  • After the final N-terminal Fmoc deprotection, wash the peptide-resin with Dichloromethane (DCM) (5 × 5 mL) to shrink the resin and remove DMF. Dry under a stream of nitrogen.

  • Prepare 10 mL of the cleavage cocktail: 9.5 mL Trifluoroacetic acid (TFA), 0.25 mL Triisopropylsilane (TIS), and 0.25 mL ultrapure H₂O.

  • Add the cocktail to the dried resin. Agitate gently at room temperature for 2.5 hours.

  • Filter the cleavage mixture into a clean 50 mL centrifuge tube. Wash the depleted resin with an additional 2 mL of TFA and combine the filtrates.

Step 3.4: Precipitation and Purification
  • Concentrate the TFA filtrate under a gentle stream of nitrogen to approximately 3 mL.

  • Add 30 mL of ice-cold anhydrous diethyl ether to precipitate the crude Cecropin-B. A white, flocculent precipitate will form immediately.

  • Centrifuge at 4,000 × g for 10 minutes at 4°C. Decant the ether supernatant.

  • Wash the pellet twice more with 20 mL of cold ether, centrifuging after each wash.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal volume of Buffer A (0.1% TFA in H₂O) and purify via Preparative RP-HPLC using the gradient outlined in Table 3.

Table 3: RP-HPLC Purification Gradient

Time (min)Buffer A (0.1% TFA in H₂O)Buffer B (0.1% TFA in Acetonitrile)Flow Rate
0.095%5%1.0 mL/min
5.095%5%1.0 mL/min
45.035%65%1.0 mL/min
50.05%95%1.0 mL/min
55.095%5%1.0 mL/min

(Fractions containing the target mass ~3834.5 Da should be pooled and lyophilized to yield the final Cecropin-B powder).

Process Visualization

SPPS_Workflow Start Resin Swelling (Rink Amide MBHA) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect UV_Check UV Monitoring (301 nm) (Self-Validation) Deprotect->UV_Check Couple Amino Acid Coupling (DIC/Oxyma Pure) UV_Check->Couple Deprotection Confirmed Kaiser Kaiser Test (Self-Validation) Couple->Kaiser Kaiser->Deprotect Coupling Complete (Next AA) Cleavage Global Cleavage (TFA/TIS/H2O) Kaiser->Cleavage Sequence Complete (35 Cycles) Purify RP-HPLC Purification & Lyophilization Cleavage->Purify

Figure 1: Self-validating SPPS workflow for Cecropin-B synthesis and purification.

References

  • van Hofsten P, Faye I, Kockum K, Lee JY, Xanthopoulos KG, Boman IA, Boman HG, Engström A, Andreu D, Merrifield RB. "Molecular cloning, cDNA sequencing, and chemical synthesis of cecropin B from Hyalophora cecropia." Proceedings of the National Academy of Sciences of the United States of America. 1985;82(8):2240-2243. URL:[Link]

  • Coin I, Beyermann M, Bienert M. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. 2007;2(12):3247-3256. URL:[Link]

  • El-Faham A, Albericio F. "Peptide coupling reagents, more than a letter soup." Chemical Reviews. 2011;111(11):6557-6602. URL:[Link]

Application

High-Resolution Purification of Cecropin-B via Reverse-Phase HPLC: An Application Note for Antimicrobial Peptide Isolation

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Downstream Processing, Peptide Therapeutics, and Antimicrobial Peptide (AMP) Characterization Introduction & Chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Downstream Processing, Peptide Therapeutics, and Antimicrobial Peptide (AMP) Characterization

Introduction & Chromatographic Rationale

Cecropin B is a potent, 35-amino acid, C-terminally amidated antimicrobial peptide (AMP) originally isolated from the giant silk moth (Hyalophora cecropia) and the domestic silk moth (Bombyx mori)[1][2]. Characterized by a highly cationic N-terminus and a hydrophobic C-terminal amphipathic α-helix, Cecropin B exhibits rapid, broad-spectrum bactericidal activity against Gram-negative bacteria by physically disrupting their cell membranes[1].

Due to its amphipathic nature and high isoelectric point, crude Cecropin B—whether synthesized via Solid-Phase Peptide Synthesis (SPPS) or expressed recombinantly in E. coli—is highly prone to aggregation and non-specific binding[3]. To achieve the >95% purity required for downstream crystallographic or therapeutic applications, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the critical, non-negotiable step in the downstream workflow[1][2].

The Causality of Methodological Choices

As an application scientist, it is critical to understand why specific reagents are chosen, rather than blindly following a protocol. The purification of Cecropin B relies on a delicate balance of hydrophobicity and ion-pairing:

  • Why a C18 Stationary Phase? The hydrophobic C-terminal α-helix of Cecropin B interacts strongly with the octadecyl (C18) carbon chains of the stationary phase. A C18 column with a wide pore size (e.g., 300 Å) provides the necessary surface area and retention capacity to resolve the full-length peptide from structurally similar truncated synthesis failures or misfolded recombinant byproducts[3][4].

  • Why Trifluoroacetic Acid (TFA)? TFA serves a dual mechanistic purpose. First, it acts as an ion-pairing agent. The trifluoroacetate anion binds to the positively charged basic residues (Lysine and Arginine) of Cecropin B, masking their polarity and increasing the peptide's overall hydrophobicity[5][6]. Second, TFA maintains the mobile phase at a highly acidic pH (~2.0), ensuring that residual silanol groups on the silica matrix remain fully protonated. This prevents secondary ionic interactions that cause severe peak tailing[5].

  • Why Acetonitrile (ACN)? Acetonitrile is selected as the organic modifier over methanol due to its superior elution strength for amphipathic peptides, its low viscosity (which minimizes system backpressure), and its excellent UV transparency at low wavelengths (214 nm), which is essential for monitoring peptide bonds[5][6].

Experimental Workflows & Mechanisms

Mechanism Peptide Cecropin B (Highly Cationic) TFA TFA Ion-Pairing (Masks + Charges) Peptide->TFA Hydrophobic Increased Hydrophobicity TFA->Hydrophobic C18 C18 Stationary Phase (Strong Interaction) Hydrophobic->C18 Elution Acetonitrile Gradient (Controlled Elution) C18->Elution

Figure 1: Logical relationship of TFA ion-pairing mechanism in RP-HPLC.

Workflow Start Crude Cecropin-B (SPPS or Recombinant) Prep Sample Solubilization (0.1% TFA in H2O) Start->Prep Filter Centrifugation & Filtration (0.22 µm) Prep->Filter HPLC Preparative RP-HPLC (C18 Column, 5-65% ACN) Filter->HPLC Detect UV Detection (214 nm / 280 nm) HPLC->Detect Analyze Fraction Analysis (MALDI-TOF MS & SDS-PAGE) Detect->Analyze Pool Pool & Lyophilize (>95% Purity) Analyze->Pool

Figure 2: End-to-end RP-HPLC purification workflow for Cecropin-B peptide.

Step-by-Step Purification Protocol

Phase 1: Sample Preparation
  • Solubilization : Dissolve the crude Cecropin B pellet in a minimal volume of Buffer A (0.1% TFA in deionized water)[1]. Expert Insight: Avoid using high concentrations of organic solvents initially, as this can cause the hydrophobic C-terminus to irreversibly aggregate.

  • Clarification : Centrifuge the mixture at 10,000 × g for 10 minutes at 4°C to pellet insoluble aggregates. Decant the supernatant and filter it through a 0.22 µm PVDF or PTFE syringe filter[3]. This step is critical; particulate matter will permanently foul the preparative column frit.

Phase 2: RP-HPLC Setup
  • Column Equilibration : Mount a preparative C18 column (e.g., Cosmosil 5C18-AR-II or Vydac C18, 250 × 21.2 mm) onto the HPLC system[3][4].

  • Mobile Phase Priming :

    • Buffer A : 0.1% (v/v) TFA in HPLC-grade H₂O[1][6].

    • Buffer B : 0.1% (v/v) TFA in HPLC-grade Acetonitrile[1][6].

  • Baseline Stabilization : Flush the column with 95% Buffer A / 5% Buffer B at the target flow rate until the UV baseline at 214 nm is completely flat and stable.

Phase 3: Gradient Elution
  • Sample Injection : Load the clarified peptide solution onto the column. Monitor the flow-through to ensure no peptide is lost due to column overloading.

  • Elution Profile : Execute a linear gradient from 5% to 65% Buffer B over 60 minutes[1]. The gradual increase in acetonitrile concentration sequentially disrupts the hydrophobic interactions, eluting hydrophilic impurities first, followed by the target Cecropin B, and finally highly hydrophobic truncated sequences.

Phase 4: Fraction Collection & Validation
  • Dual-Wavelength Detection : Monitor the eluate continuously at 214 nm (to detect the peptide backbone) and 280 nm (to detect the single Tryptophan residue in Cecropin B)[3][6].

  • Fractionation : Collect fractions across the major peak. Use narrow time-slices (e.g., 30 seconds) to prevent cross-contamination from closely eluting impurities.

  • Lyophilization : Pool the fractions confirmed to contain pure Cecropin B and lyophilize them under vacuum to obtain a white, fluffy powder[1].

Quantitative Data Summary

Table 1: RP-HPLC Method Parameters

ParameterSpecification / Setpoint
Stationary Phase C18 (e.g., Vydac or Cosmosil), 300 Å pore size
Mobile Phase A 0.1% TFA in deionized H₂O
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient Profile Linear, 5% to 65% Buffer B over 60 minutes
Flow Rate 1.0 mL/min (Analytical) / 10–15 mL/min (Preparative)
Detection Wavelengths 214 nm (Peptide Backbone) and 280 nm (Tryptophan)

Table 2: Quality Control & Expected Yield Metrics

MetricExpected Value
Target Peptide Cecropin B (35 amino acids, C-terminally amidated)
Expected Mass [M+H]⁺ ~3.8 kDa to 4.1 kDa (Dependent on specific variant/source)
Target Purity >95% via Analytical RP-HPLC
Peak Symmetry Factor 0.9 – 1.2
Biological Validation MIC assay against Gram-negative bacteria (e.g., E. coli)

Self-Validating System & Quality Control

A scientifically rigorous protocol must be self-validating. To ensure the integrity of this purification workflow, the following internal controls must be met:

  • System Suitability (Blank Run) : Prior to sample injection, a blank gradient run (injecting only Buffer A) must be performed. The baseline must remain flat at 214 nm. Any ghost peaks indicate column contamination, requiring a wash with 100% Acetonitrile or Isopropanol.

  • Chromatographic Fidelity & Symmetry : The target Cecropin B peak must exhibit a symmetry factor (tailing factor) between 0.9 and 1.2. A tailing factor > 1.5 indicates incomplete masking of silanol groups, necessitating the verification of TFA concentration in the mobile phases.

  • Orthogonal Mass Validation : Chromatographic purity does not guarantee sequence fidelity. Because deletion sequences (e.g., des-Lys or des-Arg) can co-elute with the full-length peptide, the pooled fractions must be subjected to MALDI-TOF Mass Spectrometry[6]. The presence of a single mass peak at the expected molecular weight (~4.1 kDa) confirms both purity and identity[2].

References

  • National Center for Biotechnology Information (PMC). Crystallization and preliminary X-ray analysis of cecropin B from Bombyx mori. Available at: [Link]

  • MDPI. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli. Available at: [Link]

  • ACS Publications. Separation and Analysis of Peptides and Proteins | Analytical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Three-Dimensional Structure of the Antimicrobial Peptide Cecropin P1 in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues. Available at:[Link]

  • MDPI. Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Engineering Disease Resistance in Crops with Cecropin-B

Introduction: A New Frontier in Crop Protection The increasing global population and the concurrent threat of climate change necessitate innovative strategies to ensure food security. Bacterial and fungal diseases in agr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Frontier in Crop Protection

The increasing global population and the concurrent threat of climate change necessitate innovative strategies to ensure food security. Bacterial and fungal diseases in agriculture are a primary cause of significant annual yield losses, and traditional control methods, such as chemical pesticides and conventional breeding, face limitations due to environmental concerns, pathogen resistance, and the scarcity of resistance genes in natural gene pools[1]. Genetic engineering offers a powerful alternative, enabling the introduction of novel defense mechanisms into elite crop varieties.

Among the most promising candidates for this approach are antimicrobial peptides (AMPs), which form a key component of the innate immune system in a vast array of organisms[2][3]. Cecropins, a family of lytic peptides first isolated from the giant silk moth, Hyalophora cecropia, are particularly noteworthy. Cecropin-B, the most potent member of this family against Gram-negative bacteria, exhibits a broad spectrum of activity against numerous plant pathogens[1][4]. Its unique mechanism of action, which involves direct disruption of the microbial cell membrane, makes it difficult for pathogens to develop resistance[5].

These application notes provide a comprehensive guide for researchers on the utilization of the cecropin-B gene to develop transgenic plants with enhanced resistance to agricultural diseases. We will delve into the molecular mechanism of cecropin-B, provide detailed protocols for vector construction and plant transformation, and outline methodologies for the validation of transgenic lines.

Mechanism of Action: Cecropin-B vs. Microbial Pathogens

The efficacy of cecropin-B lies in its physicochemical properties. It is a small, cationic peptide that, in a hydrophobic environment like a cell membrane, folds into an amphipathic α-helix[2][5]. This structure is central to its lytic activity.

  • Electrostatic Attraction: The outer membranes of Gram-negative bacteria and the cell membranes of many fungi are rich in negatively charged molecules (e.g., lipopolysaccharides, phospholipids). The positively charged (cationic) cecropin-B peptide is electrostatically attracted to these surfaces[5]. In contrast, the membranes of plant and animal cells are typically composed of zwitterionic phospholipids and contain sterols, resulting in a neutral surface charge, which is why cecropin-B shows high selectivity for microbial cells over host cells[5][6].

  • Membrane Insertion & Pore Formation: Upon binding, the peptide inserts its hydrophobic face into the lipid bilayer. This disrupts the membrane's integrity. The prevailing model suggests that multiple cecropin-B peptides aggregate to form ion channels or pores, a process often described by the "carpet" or "toroidal pore" model[5][6].

  • Cell Lysis: The formation of these pores leads to the leakage of essential ions and metabolites, disruption of the membrane potential, and ultimately, cell death[6].

CecropinB_Mechanism Figure 1: Mechanism of Cecropin-B Action cluster_0 Bacterial Cell cluster_1 Extracellular Space BacterialMembrane Negatively Charged Bacterial Membrane Cytoplasm Cytoplasm (Ion Leakage) Pore Transmembrane Pore BacterialMembrane->Pore CecropinB Cationic Cecropin-B Peptide (+) CecropinB->BacterialMembrane 1. Electrostatic Attraction Pore->Cytoplasm 3. Cell Lysis

Caption: Figure 1: Mechanism of Cecropin-B Action

Efficacy Against Plant Pathogens

In vitro studies have confirmed the potent activity of cecropin-B against a range of significant agricultural pathogens. This broad-spectrum activity makes it an excellent candidate for engineering durable disease resistance.

PathogenDiseaseHost PlantEfficacy (S50 / IC50)Reference
Ralstonia solanacearumBacterial WiltTomato, Potato529.6 µg/ml (S50)[1]
Xanthomonas campestris pv. vesicatoriaBacterial SpotTomato0.29 µg/ml (S50)[1]
Pseudomonas syringae pv. tabaciWildfireTobaccoHighly Susceptible[4][7]
Xanthomonas oryzae pv. oryzaeBacterial Leaf BlightRiceSusceptible[8]
Phytophthora infestansLate BlightPotato, Tomato~2 µM (IC50) (Cecropin A-derived)[9]

S50: Peptide concentration causing 50% survival of the pathogen. IC50: Concentration causing 50% inhibition of growth.

Experimental Design: Vector Construction

The success of generating resistant transgenic plants hinges on a well-designed expression cassette. The goal is to achieve appropriate expression of a stable, biologically active cecropin-B peptide in the correct cellular location without harming the plant.

Key Components of the Expression Cassette:
  • Promoter: This sequence drives the expression of the gene.

    • Constitutive Promoters (e.g., CaMV 35S): Provide continuous, high-level expression throughout the plant. This can offer broad protection but may sometimes lead to metabolic load or developmental issues[10].

    • Pathogen-Inducible Promoters (e.g., potato proteinase inhibitor II, PiII): These are activated only upon pathogen attack, localizing the defense response to the site of infection and conserving the plant's energy[4]. This is often the preferred strategy.

  • Secretory Signal Peptide: This is a critical element. Native cecropin-B can be susceptible to degradation by endogenous plant proteases when expressed in the cytosol[7][8][10]. Fusing a plant-derived signal peptide (e.g., from barley α-amylase or rice chitinase) to the N-terminus of cecropin-B targets the peptide for secretion into the intercellular space (apoplast)[1][8]. This not only protects it from intracellular degradation but also places it in the primary location of initial pathogen attack.

  • Cecropin-B Coding Sequence: The gene itself. It is highly recommended to synthesize the gene with codons optimized for the target plant species to ensure efficient translation.

  • Terminator: A sequence, such as the nopaline synthase (NOS) terminator, is required to signal the end of transcription.

  • Selectable Marker: A gene that confers resistance to an antibiotic (e.g., nptII for kanamycin resistance) or a herbicide is necessary to select for successfully transformed plant cells.

Vector_Construction Figure 2: T-DNA Region of a Binary Vector for Cecropin-B Expression RB Right Border Promoter Promoter (e.g., CaMV 35S) RB->Promoter SignalPeptide Signal Peptide Promoter->SignalPeptide CecropinB Cecropin-B (Codon Optimized) SignalPeptide->CecropinB Terminator Terminator (e.g., NOS) CecropinB->Terminator SelectableMarker Selectable Marker (e.g., nptII) Terminator->SelectableMarker LB Left Border SelectableMarker->LB

Caption: Figure 2: T-DNA Region of a Binary Vector

Protocol: Agrobacterium-Mediated Plant Transformation

Agrobacterium tumefaciens-mediated transformation is the most widely used method for introducing genes into plants due to its efficiency and the clean insertion of the T-DNA cassette into the plant genome[11][12]. The following is a generalized protocol that should be optimized for the specific plant species.

Materials:
  • Agrobacterium tumefaciens strain (e.g., LBA4404) harboring the cecropin-B binary vector.

  • Plant tissue (explants), e.g., tomato cotyledons, tobacco leaf discs[13].

  • Media:

    • LB medium with appropriate antibiotics for Agrobacterium culture.

    • MS (Murashige and Skoog) based co-cultivation, regeneration, and rooting media.

    • Antibiotics: Kanamycin (for plant selection), Cefotaxime/Timentin (to eliminate Agrobacterium after co-cultivation).

Procedure:
  • Prepare Agrobacterium Culture: a. Inoculate a single colony of Agrobacterium containing the cecropin-B vector into 5 mL of liquid LB medium with appropriate antibiotics (e.g., kanamycin for the binary vector, rifampicin for the bacterial strain). b. Grow overnight at 28°C with shaking (200 rpm) until the culture reaches an OD600 of 0.6-0.8. c. Pellet the bacteria by centrifugation (4000 x g for 10 min). d. Resuspend the pellet in liquid MS medium to an OD600 of 0.2-0.5.

  • Explant Preparation and Infection: a. Sterilize plant seeds and germinate them on sterile medium to obtain sterile explants (e.g., cotyledons from 7-10 day old tomato seedlings)[13]. b. Excise the explants and make small cuts to create wound sites, which facilitate Agrobacterium infection. c. Immerse the explants in the prepared Agrobacterium suspension for 15-30 minutes. d. Blot the explants dry on sterile filter paper to remove excess bacteria.

  • Co-cultivation: a. Place the infected explants onto a co-cultivation medium (solid MS medium, often supplemented with acetosyringone to induce virulence genes). b. Incubate in the dark at 22-25°C for 2-3 days[12].

  • Selection and Regeneration: a. Transfer the explants to a selection/regeneration medium. This medium should contain: i. A selective agent (e.g., 50-100 mg/L Kanamycin) to inhibit the growth of non-transformed cells[1]. ii. An antibiotic to kill residual Agrobacterium (e.g., 250-500 mg/L Cefotaxime). iii. Plant hormones (e.g., auxins and cytokinins) to induce shoot formation. b. Subculture the explants to fresh selection medium every 2-3 weeks. c. Observe for the development of green, kanamycin-resistant shoots.

  • Rooting and Acclimatization: a. Once shoots are 2-3 cm tall, excise them and transfer to a rooting medium (MS medium with a lower salt concentration and rooting hormones, still containing the selective agent). b. After roots develop, carefully transfer the plantlets to soil and acclimatize them in a growth chamber with high humidity, gradually lowering the humidity over 1-2 weeks. This produces the T0 generation.

Analysis and Validation of Transgenic Plants

Confirmation of successful transformation and functional gene expression is a multi-step process.

Workflow Figure 3: Overall Transgenic Plant Development and Analysis Workflow cluster_T0 T0 Generation cluster_T1 T1 Generation cluster_T2 T2 Generation PCR 1. PCR Analysis Confirm gene integration WB 2. Western Blot Confirm protein expression PCR->WB SelfPollinate 3. Self-Pollinate To obtain T1 seeds WB->SelfPollinate Segregation 4. Segregation Analysis Select single-copy lines SelfPollinate->Segregation DiseaseAssay1 5. Disease Resistance Assay (Detached Leaf / Seedling) Segregation->DiseaseAssay1 Homozygous 6. Select Homozygous Lines DiseaseAssay1->Homozygous DiseaseAssay2 7. Whole Plant Disease Assay (Greenhouse/Field Trials) Homozygous->DiseaseAssay2

Caption: Figure 3: Overall Transgenic Workflow

Protocol 1: Molecular Confirmation
  • Genomic DNA PCR:

    • Objective: To confirm the stable integration of the cecropin-B gene cassette into the plant genome.

    • Method: Isolate genomic DNA from the leaves of putative T0 transgenic plants and non-transformed (wild-type) control plants. Use primers specific to the cecropin-B gene or the selectable marker.

    • Expected Result: A PCR product of the expected size should be visible on an agarose gel for transgenic plants but not for the wild-type control[1].

  • Western Blot Analysis:

    • Objective: To detect the expression and accumulation of the Cecropin-B peptide.

    • Method: Extract total protein from the leaves of PCR-positive plants. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to Cecropin-B.

    • Expected Result: An immunoreactive band of the correct molecular weight (approx. 4 kDa for mature Cecropin-B) should be present in transgenic lines but absent in the wild-type control[1][4][8]. This step is crucial as mRNA expression does not always correlate with stable protein accumulation[7].

Protocol 2: In Planta Disease Resistance Assay
  • Pathogen Culture and Inoculum Preparation:

    • Culture the target pathogen (e.g., Ralstonia solanacearum, Xanthomonas campestris) on appropriate media to obtain a fresh culture.

    • Prepare a bacterial suspension in sterile water or buffer to a defined concentration (e.g., 10^5 to 10^8 CFU/ml)[1][4].

  • Inoculation Method (T1 or T2 generation):

    • Leaf Infiltration: For pathogens causing leaf spots, infiltrate a small area of a leaf with the bacterial suspension using a needleless syringe. This allows for a quantitative assessment of lesion development[4].

    • Detached Leaf Assay: Excise leaves from transgenic and control plants, place them on moist filter paper in a petri dish, and apply a droplet of the pathogen inoculum to a small wound on the leaf surface[14].

    • Soil Drench/Wound Inoculation: For soil-borne wilt pathogens like R. solanacearum, drench the soil of potted plants with the bacterial suspension or inoculate the stem near the soil line[1].

  • Evaluation and Data Collection:

    • Incubate the inoculated plants under conditions optimal for disease development (e.g., high humidity, appropriate temperature).

    • Monitor and score disease symptoms daily or at set time points (e.g., 7-14 days post-inoculation).

    • Qualitative Data: Record the presence and severity of symptoms (e.g., wilting, chlorosis, necrosis)[1][14].

    • Quantitative Data: Measure lesion diameter, calculate the percentage of diseased leaf area, or determine the rate of plant mortality. For a more rigorous analysis, bacterial multiplication within the leaf tissue can be quantified by homogenizing leaf discs at different time points and plating serial dilutions to count colony-forming units (CFU)[4].

  • Controls:

    • Negative Control: Wild-type (non-transgenic) plants inoculated with the pathogen. These should show severe disease symptoms.

    • Mock Control: Transgenic and wild-type plants inoculated with sterile water or buffer. These should show no symptoms.

Interpreting the Results

Successful transgenic lines will exhibit a statistically significant delay in symptom development, a reduction in disease severity, or lower pathogen multiplication compared to the inoculated wild-type controls[1][4][8]. It is common to see variation in resistance levels among independent transgenic lines due to differences in transgene copy number and the position of insertion in the genome. Therefore, it is essential to screen multiple independent lines to identify those with the most effective and stable resistance.

Conclusion

The use of the cecropin-B gene represents a highly promising strategy for developing crops with durable, broad-spectrum resistance to a variety of bacterial and fungal pathogens. The direct, membrane-disrupting mechanism of the peptide is a key advantage in combating the development of pathogen resistance. Success in this field requires careful vector design, particularly the inclusion of a secretory signal peptide to prevent peptide degradation, followed by rigorous molecular and pathological validation of the resulting transgenic plants. The protocols and guidelines presented here provide a robust framework for researchers to harness the power of cecropin-B and contribute to a more sustainable and secure agricultural future.

References

  • Lee, J. H., & Kim, J. (2012). Expression of a Synthesized Gene Encoding Cationic Peptide Cecropin B in Transgenic Tomato Plants Protects against Bacterial Diseases. Applied and Environmental Microbiology, 78(12), 4349–4356. [Link]

  • Florack, D., Allefs, S., Bollen, R., Bosch, D., Visser, B., & Stiekema, W. (1995). Expression of giant silkmoth cecropin B genes in tobacco. Transgenic Research, 4(2), 132-141. [Link]

  • Sharma, A., Sharma, R., & Kumar, P. A. (2000). Transgenic expression of cecropin B, an antibacterial peptide from Bombyx mori, confers enhanced resistance to bacterial leaf blight in rice. FEBS Letters, 484(1), 7-11. [Link]

  • Alan, A. R., & Earle, E. D. (2002). Cecropin A—Derived Peptides Are Potent Inhibitors of Fungal Plant Pathogens. Molecular Plant-Microbe Interactions, 15(7), 709-717. [Link]

  • Yevtushenko, D. P., & Misra, S. (2005). Pathogen-induced expression of a cecropin A-melittin antimicrobial peptide gene confers antifungal resistance in transgenic tobacco. Journal of Experimental Botany, 56(416), 1685-1695. [Link]

  • Montesinos, L., Badosa, E., Feliu, L., Planas, M., & Montesinos, E. (2003). Inhibition of Plant-Pathogenic Bacteria by Short Synthetic Cecropin A-Melittin Hybrid Peptides. Applied and Environmental Microbiology, 69(6), 3362-3368. [Link]

  • Nawrot, R., Barylski, J., Gozdzicka-Jozefiak, A. (2014). Application of Antimicrobial Peptides for Disease Control in Plants. Biological and Medical Sciences, 6(1), 53-65. [Link]

  • Cavallarin, L., Andreu, D., & San Segundo, B. (1998). Cecropin A—Derived Peptides Are Potent Inhibitors of Fungal Plant Pathogens. Molecular Plant-Microbe Interactions, 11(3), 218-227. [Link]

  • Jubair, T., & Rajam, M. V. (2022). Transgenic Improvement for Biotic Resistance of Crops. International Journal of Molecular Sciences, 23(22), 14421. [Link]

  • Huang, Y., Nordeen, R. O., Di, M., Owens, L. D., & McBeath, J. H. (1997). Expression of an Engineered Cecropin Gene Cassette in Transgenic Tobacco Plants Confers Disease Resistance to Pseudomonas syringae pv. tabaci. Phytopathology, 87(5), 494-499. [Link]

  • Tripathi, L., Atkinson, H., Roderick, H., et al. (2019). Recent advances in developing disease resistance in plants. F1000Research, 8, F1000 Faculty Rev-1933. [Link]

  • Coca, M., Bortolotti, C., Roca, R., et al. (2004). Resistance in transgenic rice plants expressing the cecropin A gene. Plant Molecular Biology, 54(2), 245-259. [Link]

  • Dolgov, S. V., Mityushkina, T. Y., & Firsov, A. P. (2014). Expression of the artificial gene encoding anti-microbial peptide cecropin P1 increases the resistance of transgenic potato plants to potato blight and white rot. Russian Journal of Genetics: Applied Research, 4(4), 346-353. [Link]

  • Kim, J. Y., Park, S. C., Kim, M. H., et al. (2011). Expression of cecropin B in Pichia pastoris and its bioactivity in vitro. Biotechnology Letters, 33(5), 945-951. [Link]

  • Zhang, Z., & Wang, L. (2015). A Protocol for Agrobacterium-mediated Transformation of Cucumber (Cucumis sativus L.) from cotyledon explants. Bio-protocol, 5(20), e1623. [Link]

  • Zhou, X., Yuan, M., Chen, J., et al. (2023). Protocol for Agrobacterium-mediated transformation of tomato and flow cytometry-based ploidy confirmation. STAR Protocols, 4(3), 102462. [Link]

  • Hwang, H. H., Yu, M., & Lai, E. M. (2017). Agrobacterium-Mediated Genetic Transformation in Crop Plants. Methods in Molecular Biology, 1629, 1-17. [Link]

  • Burris, J. N., Mann, D. G. J., Joyce, B. L., & Stewart, C. N. (2019). Protocol for Agrobacterium-Mediated Transformation and Transgenic Plant Production of Switchgrass. Methods in Molecular Biology, 1864, 105-115. [Link]

  • Uttenweiler-Joseph, S., Moniatte, M., Lagueux, M., et al. (2020). Cecropins contribute to Drosophila host defense against a subset of fungal and Gram-negative bacterial infection. G3: Genes, Genomes, Genetics, 10(10), 3617-3627. [Link]

  • Hiei, Y., Ishida, Y., & Komari, T. (2020). Agrobacterium-Mediated Transformation. In Plant Transformation Technologies. IntechOpen. [Link]

  • Sharma, M., & Kumar, V. (2021). Pathogenesis-Related Proteins and Their Transgenic Expression for Developing Disease-Resistant Crops: Strategies Progress and Challenges. In Plant-Pathogen-Interaction. IntechOpen. [Link]

  • Liu, Z., & Ayliffe, M. (2024). Accelerating Resistance Breeding: Emerging Methods to Identify and Validate Plant Immunity Genes. International Journal of Molecular Sciences, 25(5), 2689. [Link]

  • Kumar, S., & Tuteja, N. (2023). Plant Transformation and Genome Editing for Precise Synthetic Biology Applications. International Journal of Molecular Sciences, 24(13), 10838. [Link]

Sources

Application

Application Note: Covalent Conjugation of Cecropin-B to Gold Nanoparticles for Targeted Drug Delivery

Executive Overview & Scientific Rationale Cecropin-B is a naturally occurring, 35-amino-acid cationic antimicrobial peptide (AMP) renowned for its broad-spectrum antibacterial and potent anticancer activities[1][2]. Desp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Scientific Rationale

Cecropin-B is a naturally occurring, 35-amino-acid cationic antimicrobial peptide (AMP) renowned for its broad-spectrum antibacterial and potent anticancer activities[1][2]. Despite its therapeutic promise, the clinical translation of free Cecropin-B is severely hindered by its susceptibility to rapid proteolytic degradation and poor in vivo bioavailability[1].

To overcome these pharmacokinetic limitations, gold nanoparticles (AuNPs) serve as an advanced, stabilizing delivery vehicle. AuNPs not only protect the peptide payload from enzymatic cleavage but also enhance cellular uptake and permit targeted accumulation at tumor or infection sites via the Enhanced Permeability and Retention (EPR) effect[1][3].

This application note details a highly optimized, self-validating protocol for the covalent conjugation of Cecropin-B to Carboxyl-PEGylated Gold Nanoparticles (COOH-PEG-AuNPs) using zero-length EDC/sulfo-NHS crosslinking chemistry[4]. The inclusion of a Polyethylene Glycol (PEG) spacer is a critical design choice: it provides steric stabilization, preventing the van der Waals-induced aggregation that frequently occurs when the highly cationic Cecropin-B neutralizes the inherent negative charge of bare AuNPs[5].

Mechanistic Framework

The conjugation relies on the nucleophilic attack of the primary amines (N-terminus and lysine residues) of Cecropin-B onto the amine-reactive sulfo-NHS ester intermediate formed on the AuNP surface[4]. Once conjugated, the localized high density of the amphipathic Cecropin-B on the AuNP surface facilitates multivalent electrostatic interactions with the negatively charged membranes of target cells, leading to efficient pore formation and cell lysis.

MOA AuNP COOH-PEG-AuNP Conjugate CecB-PEG-AuNP Conjugate AuNP->Conjugate EDC/NHS CecB Cecropin-B Peptide CecB->Conjugate Amide Bond Membrane Cell Membrane (Target) Conjugate->Membrane Electrostatic Affinity Pore Membrane Disruption Membrane->Pore Amphipathic Insertion Death Cell Lysis Pore->Death Osmotic Imbalance

Mechanism of Cecropin B-AuNP conjugation and subsequent membrane disruption pathway.

Experimental Protocol: Self-Validating Methodology

This protocol is engineered to be a self-validating system. At each phase, specific physicochemical checkpoints ensure the integrity of the nanoparticles before proceeding, minimizing wasted reagents and false-positive efficacy downstream.

Materials Required
  • Nanoparticles: 20 nm Carboxyl-PEG-Gold Nanoparticles (OD 1.0)

  • Peptide: Synthetic Cecropin-B (Purity >95% via HPLC)

  • Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), sulfo-NHS (N-hydroxysulfosuccinimide)

  • Buffers: 50 mM MES buffer (pH 5.5), 1X PBS (pH 7.4), 10 mM Tris quench buffer (pH 7.4)

Phase 1: Surface Activation (Formation of NHS-Ester)

Causality Check: EDC requires a slightly acidic environment to efficiently activate carboxyl groups. MES buffer (pH 5.5) is chosen because it lacks primary amines or carboxyls that would compete with the reaction.

  • Transfer 1.0 mL of COOH-PEG-AuNPs into a low-protein binding microcentrifuge tube.

  • Prepare fresh stocks of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in 50 mM MES buffer (pH 5.5). Note: EDC is highly hygroscopic and hydrolyzes rapidly; dissolve immediately before use.

  • Add 10 µL of EDC and 20 µL of sulfo-NHS to the AuNP solution.

  • Incubate at room temperature for 30 minutes on a rotary shaker.

  • Validation Checkpoint: The solution must remain ruby-red. A shift to purple/blue indicates premature aggregation due to loss of surface charge.

  • Centrifuge at 12,000 × g for 15 minutes to pellet the activated AuNPs. Carefully discard the supernatant to remove excess crosslinkers, which would otherwise crosslink the peptide to itself. Resuspend the pellet in 1.0 mL of 1X PBS (pH 7.4).

Phase 2: Bioconjugation

Causality Check: The buffer is exchanged to PBS (pH 7.4) because the primary amines on Cecropin-B must be unprotonated to act as effective nucleophiles and attack the NHS-ester[4].

  • Prepare a 1 mg/mL stock solution of Cecropin-B in 1X PBS (pH 7.4).

  • Add 50 µL of the Cecropin-B solution to the activated AuNPs.

  • Incubate for 2 to 4 hours at room temperature (or overnight at 4°C) under continuous gentle mixing.

Phase 3: Quenching & Purification
  • Add 10 µL of 10 mM Tris buffer (pH 7.4) to the reaction for 15 minutes. The primary amines in Tris will quench any remaining unreacted NHS-esters, preventing off-target binding during in vitro/in vivo assays.

  • Centrifuge the conjugate at 12,000 × g for 15 minutes.

  • Discard the supernatant (containing unbound Cecropin-B) and resuspend the ruby-red pellet in 1.0 mL of sterile 1X PBS. Repeat this wash step twice.

Workflow Step1 1. Surface Activation EDC/sulfo-NHS in MES (pH 5.5) Step2 2. Buffer Exchange Remove excess crosslinkers Step1->Step2 Step3 3. Bioconjugation Add Cecropin-B in PBS (pH 7.4) Step2->Step3 Step4 4. Quenching & Purification Centrifugation / Wash cycles Step3->Step4 Step5 5. QC & Characterization DLS, Zeta Potential, UV-Vis Step4->Step5

Step-by-step experimental workflow for EDC/NHS mediated Cecropin-B conjugation to AuNPs.

Quality Control & Quantitative Characterization

To empirically validate the success of the conjugation, the physicochemical properties of the AuNPs must be characterized before and after the addition of Cecropin-B. Successful conjugation is marked by a slight increase in hydrodynamic size and a distinct shift in zeta potential due to the highly cationic nature of the peptide[5].

Table 1: Expected Characterization Metrics for 20 nm AuNP Conjugates

Characterization MetricUnconjugated COOH-PEG-AuNPCecropin B-AuNP ConjugateScientific Indication of Success
SPR Peak (UV-Vis) ~520 nm~524 – 527 nmLocal refractive index change at the gold surface confirms molecular binding.
Hydrodynamic Size (DLS) 25 ± 2 nm32 ± 4 nmIncrease reflects the formation of a dense peptide monolayer[5].
Zeta Potential -35 ± 5 mV-10 to +5 mVNeutralization of carboxylates by the cationic charges of Cecropin-B[5].
Polydispersity (PDI) < 0.15< 0.20Confirms the absence of cross-linked aggregates.

Troubleshooting & Field-Proven Insights

  • Issue: Nanoparticle Aggregation (Color shifts to purple/black)

    • Causality: Aggregation during the addition of Cecropin-B is usually caused by electrostatic bridging. Because Cecropin-B is highly positively charged, it can act as a bridge between negatively charged AuNPs if the PEG spacer is too short or absent.

    • Solution: Ensure the use of hetero-bifunctional PEG (e.g., MW 3000-5000 Da) to provide sufficient steric hindrance that outcompetes electrostatic attraction.

  • Issue: Low Conjugation Efficiency (Minimal shift in Zeta Potential)

    • Causality: EDC/NHS intermediates have a half-life of minutes in aqueous solutions. If the buffer exchange step takes too long, the NHS-esters will hydrolyze back to carboxylates before the peptide is introduced.

    • Solution: Pre-chill the centrifuge and perform the buffer exchange rapidly. Alternatively, use a rapid spin-column for buffer exchange instead of pelleting.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cecropin-B Proteolytic Stability Optimization

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting and improving the proteolytic stability of Cecropin-B in human serum. Welcome to the Technical Support Center. This guide is en...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting and improving the proteolytic stability of Cecropin-B in human serum.

Welcome to the Technical Support Center. This guide is engineered to help drug development professionals troubleshoot the rapid degradation of the antimicrobial peptide (AMP) Cecropin-B in physiological environments. Below, we provide mechanistic insights, structural modification strategies, and a self-validating assay protocol to ensure accurate quantification of peptide stability.

Core Mechanistic FAQ: Why does Cecropin-B degrade in human serum?

Q: Why is wild-type Cecropin-B highly unstable in human serum, and what are the primary enzymatic cleavage sites? A: Cecropin-B is a 35-amino-acid amphipathic α-helical peptide originally isolated from the Hyalophora cecropia moth. While it exhibits potent broad-spectrum activity, it is highly susceptible to host proteases present in human serum, particularly trypsin-like proteases and proteinase K [2].

The Causality: The degradation is causally linked to its linear structure and the high concentration of basic amino acid residues (Arginine and Lysine) in its sequence. Proteases in the serum stereospecifically recognize these L-amino acid cleavage sites. The rapid hydrolysis of these peptide bonds destroys the amphipathic α-helical conformation, which is an absolute mechanical requirement for the peptide to insert into and permeabilize bacterial membranes [4].

Troubleshooting Guide: Structural Modifications for Stability

Q: How can I structurally modify Cecropin-B to prevent proteolytic degradation without losing its antimicrobial efficacy? A: To evade protease recognition while maintaining the active α-helical structure, we recommend three field-proven strategies. Each addresses the vulnerability of the peptide backbone through a different physical or chemical mechanism:

  • D-Amino Acid Substitution: Proteases are highly stereospecific and exclusively recognize L-amino acids. Substituting key cleavage sites (or synthesizing the entire enantiomer) with D-amino acids prevents enzymatic docking, dramatically extending the half-life [3].

  • PEGylation & Lipidation: Conjugating polyethylene glycol (PEG) or lipid tails to the N-terminus provides a steric shield. This physical bulk blocks bulky proteases from accessing the peptide backbone without destroying the peptide's ability to interact with bacterial membranes [3].

  • Nanoparticle Encapsulation: Formulating Cecropin-B within chitosan or metallic nanoparticles isolates the peptide from the serum environment entirely until it reaches the target infection site [3].

G A Wild-Type Cecropin-B (Rapid Serum Degradation) B Identify Cleavage Sites (Trypsin/Protease K) A->B C Structural Modifications B->C D D-Amino Acid Substitution (Protease Evasion) C->D E PEGylation / Lipidation (Steric Shielding) C->E F Nanoparticle Encapsulation (Physical Barrier) C->F G Enhanced Serum Half-Life & Bioavailability D->G E->G F->G

Caption: Workflow of structural modifications to enhance Cecropin-B proteolytic stability in serum.

Quantitative Comparison of Stability Strategies

Table 1: Expected half-life and stability gains of modified Cecropin-B variants in 25-50% human serum at 37°C.

Modification StrategyExpected Half-Life (t½)% Intact Peptide (24h)Primary Mechanism of Stability
Wild-Type (Unmodified) < 30 minutes< 1.0%N/A (Rapid hydrolysis by host proteases)
D-Amino Acid Substitution > 24 hours~75 - 80%Stereospecific evasion of enzymatic docking
N-terminal PEGylation 4 - 6 hours~20 - 30%Steric hindrance blocking enzyme access
Chitosan Encapsulation 12 - 18 hours~50 - 60%Physical isolation from the serum environment

Experimental Protocol: LC-MS/MS Serum Stability Assay

Q: My serum stability assays are showing inconsistent peptide recovery. How can I accurately extract and quantify modified Cecropin-B from human serum? A: Inconsistent recovery is typically caused by the highly cationic peptide binding non-specifically to abundant serum proteins, or being lost during the standard acetonitrile precipitation step. Using 1% formic acid in ethanol is the optimized, self-validating method for precipitating serum proteins while keeping cationic AMPs like Cecropin-B fully dissolved in the supernatant [1].

Step-by-Step Protocol: Optimized Serum Extraction & LC-MS/MS

Phase 1: Incubation

  • Prepare a 10 μM stock of the Cecropin-B variant in sterile, nuclease-free water.

  • Mix the peptide with pooled human serum to achieve a final serum concentration of 25% to 50% (v/v) in RPMI medium.

  • Incubate the mixture at 37°C with gentle agitation (500 rpm) to simulate physiological conditions.

  • Withdraw 50 μL aliquots at designated time points: 0, 30, 60, 120, 240, and 1440 minutes.

Phase 2: Optimized Protein Precipitation 5. Immediately add 100 μL of 1% Formic Acid in Ethanol to the 50 μL aliquot [1]. Causality Note: The ethanol effectively crashes out high-molecular-weight serum proteases (halting degradation instantly), while the formic acid maintains a low pH. This ensures the basic residues of Cecropin-B remain protonated, preventing them from co-precipitating with the serum proteins. 6. Vortex vigorously for 30 seconds and incubate on ice for 15 minutes to maximize protein precipitation. 7. Centrifuge the samples at 18,000 × g for 10 minutes at 4°C.

Phase 3: LC-MS/MS Quantification 8. Recover 100 μL of the supernatant and transfer it to an LC-MS vial. Spike with a known concentration of an isotope-labeled internal standard. 9. Inject 10 μL onto a C18 column (e.g., ZORBAX Eclipse XDB 80Å) heated to 40°C. 10. Run a linear gradient of 0–90% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 2.5 minutes at a flow rate of 0.4 mL/min. 11. Detect the intact peptide using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode [1].

LCMS_Workflow S1 Incubate Peptide in 25-50% Human Serum (37°C) S2 Withdraw Aliquots (0 to 1440 min) S1->S2 S3 Protein Precipitation (1% Formic Acid in Ethanol) S2->S3 S4 Centrifugation (18,000 x g, 10 min, 4°C) S3->S4 S5 Supernatant Recovery & Internal Standard Spike S4->S5 S6 LC-MS/MS Quantification (MRM Mode, C18 Column) S5->S6

Caption: Step-by-step workflow for the optimized LC-MS/MS serum stability assay of Cecropin-B.

References

  • Chen, W., Kirui, D., & Millenbaugh, N. J. (2022). Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS. Future Science OA. [Link]

  • Ebbensgaard, A., Mordhorst, H., Overgaard, M. T., Nielsen, C. G., Aarestrup, F. M., & Hansen, E. B. (2015). Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria. PLOS ONE. [Link]

  • Kumar, R., et al. (2025). Expanding horizon of antimicrobial peptides: mechanistic complexity and biomedical potential. Exploration of Drug Science. [Link]

  • Brady, D., Grapputo, A., Romoli, O., & Sandrelli, F. (2019). Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications. International Journal of Molecular Sciences. [Link]

Optimization

Technical Support Center: Troubleshooting Cecropin-B Aqueous Solubility

Welcome to the Technical Support Center for Cecropin-B. As a highly potent, membrane-active antimicrobial peptide (AMP) originally isolated from Hyalophora cecropia[1][2], Cecropin-B presents unique physicochemical chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cecropin-B. As a highly potent, membrane-active antimicrobial peptide (AMP) originally isolated from Hyalophora cecropia[1][2], Cecropin-B presents unique physicochemical challenges during in vitro and in vivo applications.

This guide is engineered to move beyond generic advice. By analyzing the mechanistic causality behind peptide aggregation, we provide self-validating protocols and structural engineering strategies to ensure complete solubilization and preserve the biological activity of your peptide.

Physicochemical Profiling of Cecropin-B

Before troubleshooting solubility, it is critical to understand the physical parameters governing Cecropin-B's behavior in aqueous solutions. The peptide forms a characteristic amphipathic structure: a highly cationic N-terminal α-helix and a hydrophobic C-terminal α-helix, separated by a flexible hinge region[3][4].

Table 1: Quantitative Physicochemical Properties of Native Cecropin-B

PropertyValueMechanistic Implication for Solubility
Sequence Length 35 amino acids[5]Mid-sized peptide; susceptible to entanglement and aggregation at high stock concentrations.
Sequence Motif KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL-NH2[2]Contains a highly hydrophobic C-terminus requiring careful solvent pairing to prevent micelle formation.
Molecular Weight ~3834.7 Da[1]Requires precise mass-to-molarity conversion for accurate minimum inhibitory concentration (MIC) assays.
Net Charge (pH 7) +7[5]Highly basic. Relies on electrostatic repulsion to remain soluble in pure water.
Isoelectric Point (pI) Highly Alkaline (>10)Will rapidly precipitate in alkaline buffers as the net charge approaches zero, eliminating electrostatic repulsion.
Mechanisms of Insolubility: The "Why" Behind Aggregation

Understanding why Cecropin-B precipitates allows you to select the correct corrective solvent. Aggregation is typically driven by either electrostatic crosslinking (due to incorrect buffer selection) or hydrophobic collapse (due to high concentrations).

Mech Cationic High Net Charge (+7) N-Terminal Helix Agg1 Electrostatic Crosslinking Cationic->Agg1 Hydrophobic Hydrophobic C-Terminal Helix Agg2 Hydrophobic Collapse & Micelle Formation Hydrophobic->Agg2 Anions Multivalent Anions (e.g., PO4 3- in PBS) Anions->Agg1 BasicPH Alkaline pH (Approaching pI) BasicPH->Agg2 Precipitation Peptide Precipitation (Loss of Bioavailability) Agg1->Precipitation Agg2->Precipitation

Mechanisms of Cecropin-B Aggregation and Precipitation

Troubleshooting FAQs

Q1: My lyophilized Cecropin-B powder instantly precipitated when I added PBS (pH 7.4). Why did this happen? Causality: Phosphate-buffered saline (PBS) contains multivalent phosphate anions ( PO43−​ ). Because Cecropin-B is highly cationic (net charge +7)[5], these multivalent anions act as electrostatic bridges, cross-linking the positively charged lysine and arginine residues on multiple peptide monomers. This neutralizes the repulsive forces that keep the peptide in solution, leading to rapid aggregation. Solution: Never use PBS or other multivalent anion buffers for the initial reconstitution of highly basic peptides. Always reconstitute in sterile, ultrapure water first[6][7].

Q2: I added sterile water, but the solution is cloudy. What is the next step? Causality: Cloudiness indicates the formation of micro-aggregates. Since water lacks buffering capacity, the local pH of the peptide solution might not be optimal to fully protonate all basic residues, allowing the hydrophobic C-terminal helices to interact and aggregate[3]. Solution: Lower the pH by adding 10% to 30% acetic acid[6][8]. Acetic acid provides monovalent acetate counter-ions (which do not cross-link) and ensures all basic residues are fully protonated, maximizing intermolecular electrostatic repulsion.

Q3: I lowered the pH with acetic acid, but particulates persist. Can I use organic solvents? Causality: If electrostatic repulsion is insufficient, the hydrophobic interactions between the C-terminal domains are dominating the system. Solution: Yes, introduce a co-solvent. Add a small volume (5-10% final concentration) of Dimethyl sulfoxide (DMSO)[7][9]. DMSO disrupts the hydrophobic collapse by solvating the non-polar side chains. Ensure your downstream biological assay can tolerate the final DMSO concentration (typically <1% is well-tolerated in bacterial MIC assays).

Validated Solubilization Workflow

The following protocol is a self-validating system designed to rescue insoluble Cecropin-B while ensuring accurate downstream quantification.

G Start Lyophilized Cecropin-B Step1 Add Sterile ddH2O (Test 1 mg/mL) Start->Step1 Check1 Is solution clear? Step1->Check1 Step2 Add 10-30% Acetic Acid (Protonates basic residues) Check1->Step2 No (Cloudy) Success Proceed to Assay (Dilute to working conc.) Check1->Success Yes Check2 Is solution clear? Step2->Check2 Step3 Add 5-10% DMSO (Disrupts hydrophobic C-term) Check2->Step3 No Check2->Success Yes Step3->Success Yes Fail Sequence Engineering (e.g., SUMO tag, Trp sub) Step3->Fail No

Cecropin-B Stepwise Solubilization Decision Tree

Protocol: The "Bottom-Up" Reconstitution Method
  • Preparation: Centrifuge the vial at 10,000 x g for 5 minutes to pellet the lyophilized powder, ensuring no peptide is lost when opening the cap[7].

  • Initial Hydration: Add sterile, deionized water to achieve a high stock concentration (e.g., 1-2 mg/mL)[6].

  • Mechanical Disruption: Sonicate the mixture briefly (3 cycles of 10 seconds, chilling on ice in between) to disrupt pre-formed aggregates[7].

  • Acidification (If Cloudy): Add 10% acetic acid dropwise until the solution clears[8].

  • Hydrophobic Solvation (If Particulates Persist): Add DMSO in 5 µL increments (up to 10% of total volume)[9].

  • Self-Validation Checkpoint: Cecropin-B contains a single Tryptophan residue at position 2 (W2)[2]. Measure the absorbance at 280 nm (A280) using a spectrophotometer. Centrifuge the sample at 10,000 x g for 5 minutes and measure the supernatant's A280 again. If the concentration drops, micro-aggregates were pelleted, indicating incomplete solubilization. Repeat step 5 if necessary.

  • Storage: Aliquot the clear stock solution and store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles[6][10].

Advanced Sequence Engineering for Intractable Aggregation

If native Cecropin-B remains insoluble or unstable under your specific assay conditions, sequence engineering is a proven alternative to chemical solubilization.

  • SUMO-Tagging for Recombinant Expression: Producing Cecropin-B in E. coli often fails due to the peptide's inherent toxicity to the host and its tendency to form insoluble inclusion bodies. Expressing Cecropin-B fused to a Small Ubiquitin-like Modifier (SUMO) tag significantly enhances its aqueous solubility. The SUMO tag (net charge -4.8) partially neutralizes the +7 charge of Cecropin-B, stabilizing the fusion protein. Incorporating a 3xGlycine linker ensures efficient, soluble cleavage by SUMOase during downstream purification[5][11].

  • Tryptophan Substitution in Truncated Variants: The full 35-amino-acid sequence is prone to entanglement. Researchers have successfully truncated Cecropin-B to 16 amino acids. While the native truncated form loses antimicrobial activity, strategically substituting specific residues with Tryptophan (Trp) optimizes the hydrophobicity-charge balance. This restores broad-spectrum antibacterial activity against Gram-negative bacteria while maintaining excellent aqueous solubility and minimizing cytotoxicity[12][13].

References
  • Product Data Sheet: Cecropin B, Eurogentec,[Link]

  • Peptide Solubilization, JPT Peptide Technologies,[Link]

  • Peptide Solubility Guidelines, SB-PEPTIDE,[Link]

  • Cecropin B, GenScript,[Link]

  • Expression of Antimicrobial Peptide (AMP), Cecropin B, in a Fused Form to SUMO Tag With or Without Three-Glycine Linker in Escherichia coli, PMC / SciSpace,[Link]

  • Enhancement of Antimicrobial Activity of Truncated Cecropin B Peptides With the Substitution of Tryptophan Residues, ResearchGate,[Link]

  • Effects of the anti-bacterial peptide cecropin B and its analogs, cecropins B-1 and B-2, on liposomes, bacteria, and cancer cells, NTHU,[Link]

  • Identification and recombinant expression of an antimicrobial peptide (cecropin B-like) from soybean pest Anticarsia gemmatalis, PMC,[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Cecropin-B Degradation in Mammalian Cell Culture Media

Welcome to the Application Scientist Support Hub. This guide is designed for researchers, scientists, and drug development professionals working with antimicrobial peptides (AMPs) in vitro.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide is designed for researchers, scientists, and drug development professionals working with antimicrobial peptides (AMPs) in vitro. Cecropin-B is a potent, broad-spectrum AMP, but its rapid degradation in serum-supplemented mammalian cell culture media is a notorious bottleneck. Below, we dissect the causality of this degradation and provide field-proven, self-validating protocols to stabilize your assays.

Diagnostic FAQ & Troubleshooting Guide

Q1: Why does Cecropin-B lose its antimicrobial activity so rapidly in standard mammalian cell culture media (e.g., DMEM + 10% FBS)? The Mechanism: Cecropin-B is a highly cationic peptide rich in basic amino acid residues, specifically L-arginine and L-lysine. Fetal Bovine Serum (FBS) and other mammalian sera contain high concentrations of endogenous trypsin-like serine proteases. These proteases specifically target and cleave the peptide bonds adjacent to basic residues. Quantitative assays demonstrate that native Cecropin-B undergoes near-complete proteolytic degradation within 30 seconds of exposure to trypsin or high-serum environments, rendering it completely inactive before it can interact with bacterial targets.

Q2: How can I chemically modify Cecropin-B to prevent serum protease degradation without compromising its efficacy? The Solution: To achieve a self-validating stabilization system, you must alter the protease recognition site while preserving the peptide's amphipathic α-helical structure (which is required for bacterial membrane disruption). Two highly effective strategies are:

  • Agp Substitution: Replacing L-arginine residues with the non-natural amino acid derivative α-amino-3-guanidino-propionic acid (Agp) creates steric hindrance. Agp preserves the essential positive charge but alters the side-chain geometry, preventing the protease from locking into its catalytic site. Agp-modified peptides show less than 20% degradation after 8 hours in serum, drastically extending their half-life[1].

  • D-Enantiomerization (D-Cecropin B): Synthesizing the peptide using entirely D-amino acids exploits the stereospecificity of host proteases. Because serum proteases evolved to cleave L-amino acids, D-Cecropin B is enzymatically "invisible" and exhibits at least a 15-fold increase in serum stability while retaining potent microbicidal properties[2].

Q3: Are there natural isoforms of Cecropin-B that offer better stability profiles? The Solution: Yes. If synthetic non-natural amino acids are not viable for your pipeline, consider the Q53 CecB isoform . This natural variant features a single amino acid substitution (Glutamic acid to Glutamine at position 53). While it remains sensitive to direct trypsin digestion, the Q53 substitution stabilizes the hydrophobic segment of the peptide, resulting in enhanced membranolytic activity and the ability to maintain partial antimicrobial efficacy even in 20% FBS[3].

Q4: If I must use native Cecropin-B, how can I adjust my cell culture workflow to extend its half-life? The Solution: If peptide modification is impossible, you must modify the environment:

  • Serum-Free Transition: Acclimate your mammalian cells to a serum-free medium (SFM) or a chemically defined medium 12-24 hours prior to the AMP assay.

  • Heat Inactivation: Heat FBS at 56°C for 30 minutes. While this primarily inactivates the complement cascade, it also denatures a subset of heat-labile serum proteases.

  • Protease Inhibitor Cocktails: Supplement the media with broad-spectrum serine protease inhibitors (e.g., Aprotinin or PMSF). Caution: You must run parallel vehicle controls, as these inhibitors can exhibit direct cytotoxicity or alter mammalian cell signaling pathways.

Pathway Visualization

G cluster_0 Native Cecropin-B Degradation cluster_1 Engineered Cecropin-B Stabilization N1 Native Cecropin-B (L-Arg/L-Lys) N2 Serum Proteases (Trypsin-like) N1->N2 N3 Rapid Cleavage (<30 sec) N2->N3 N4 Inactive Fragments (Loss of Efficacy) N3->N4 M1 Modified Cecropin-B (Agp or D-amino acids) M2 Serum Proteases (Trypsin-like) M1->M2 M3 Protease Resistance (Steric/Chiral Hindrance) M2->M3 M4 Intact AMP (Membrane Disruption) M3->M4

Pathways of Cecropin-B serum degradation and stabilization via structural modification.

Quantitative Data: Stability & Efficacy Comparison

The following table synthesizes the pharmacokinetic and pharmacodynamic trade-offs of various Cecropin-B stabilization strategies.

Peptide VariantStructural ModificationSerum Half-Life (In Vitro)Trypsin ResistanceAntimicrobial Activity (MIC)
Native Cecropin-B None (L-amino acids)< 15 minutesHighly Sensitive (Cleaved <30s)High (0.2 - 2.5 µM)
Agp-Cecropin-B L-Arg replaced by Agp> 8 hoursHighly ResistantHigh (Retained)
D-Cecropin-B D-enantiomerization> 15 hoursHighly ResistantHigh (Retained)
Q53 CecB Isoform E53Q substitutionReduced degradationSensitiveVery High (Enhanced)

Step-by-Step Methodology: In Vitro Serum Stability Assay

To ensure trustworthiness and reproducibility, every modified AMP must be validated through a rigorous degradation assay. This protocol utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to quantify intact peptide and identify cleavage metabolites[1].

Phase 1: Matrix Preparation & Incubation

  • Prepare Serum Matrix: Dilute the target mammalian serum (e.g., FBS, human, or mouse serum) to 25% (v/v) using sterile 0.1 M PBS (pH 7.4). Pre-warm the solution to 37°C in a water bath.

  • Initiate Reaction: Add the purified Cecropin-B variant to the serum matrix to achieve a final peptide concentration of 100 µM. Vortex gently to ensure homogenous distribution.

  • Time-Course Sampling: Incubate the mixture at 37°C. At precise time intervals (0, 15, 30, 60, 120, 240, and 480 minutes), extract a 50 µL aliquot from the master mix.

Phase 2: Quenching & Extraction 4. Enzymatic Quenching: Immediately transfer the 50 µL aliquot into a microcentrifuge tube containing 50 µL of 10% aqueous trichloroacetic acid (TCA) or 1% trifluoroacetic acid (TFA). This rapid acidification instantly denatures serum proteases, halting degradation. 5. Protein Precipitation: Incubate the quenched samples on ice (4°C) for 15 minutes to fully precipitate the heavy serum proteins. 6. Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C. Carefully extract the peptide-rich supernatant, avoiding the protein pellet.

Phase 3: Analytical Quantification 7. RP-HPLC Analysis: Inject 20 µL of the supernatant into a C18 analytical RP-HPLC column. Elute using a linear gradient of Solvent B (acetonitrile containing 0.1% TFA) against Solvent A (water containing 0.1% TFA) over 30 minutes. 8. Data Integration: Monitor absorbance at 214 nm (peptide bond). Calculate the percentage of intact peptide by comparing the area under the curve (AUC) of the primary peak at each time point against the 0-minute control. 9. Metabolite Validation (MALDI-TOF MS): Collect the fractions corresponding to newly formed degradation peaks. Analyze these fractions via MALDI-TOF MS to determine the exact molecular weights of the fragments. Map these weights back to the Cecropin-B sequence to pinpoint the exact protease cleavage sites, thereby validating your structural modifications.

References

  • Knappe, D., Henklein, P., Hoffmann, R., & Hilpert, K. (2010). Easy Strategy To Protect Antimicrobial Peptides from Fast Degradation in Serum. Antimicrobial Agents and Chemotherapy.[Link]

  • De Lucca, A. J., Bland, J. M., Vigo, C. B., Jacks, T. J., Peter, J., & Walsh, T. J. (2000). D-Cecropin B: proteolytic resistance, lethality for pathogenic fungi and binding properties. Medical Mycology.[Link]

  • Rajasekaran, G., et al. (2015). Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria. PLOS One.[Link]

  • Bommarius, B., et al. (2019). Enhanced Silkworm Cecropin B Antimicrobial Activity against Pseudomonas aeruginosa from Single Amino Acid Variation. ACS Infectious Diseases.[Link]

Sources

Optimization

Technical Support Center: Optimizing Refolding Conditions for Recombinant Cecropin-B

Welcome to the Technical Support Center for recombinant antimicrobial peptide (AMP) production. Cecropin-B is a highly potent, cationic AMP characterized by an amphipathic α-helical structure.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for recombinant antimicrobial peptide (AMP) production. Cecropin-B is a highly potent, cationic AMP characterized by an amphipathic α-helical structure. Because of its severe toxicity to bacterial hosts, it is predominantly expressed in Escherichia coli as insoluble inclusion bodies (IBs) or as a fusion protein. Recovering biologically active Cecropin-B requires precise solubilization and refolding strategies to prevent hydrophobic aggregation and ensure proper secondary structure formation.

Workflow Overview: Solubilization and Refolding

G IB Inclusion Body Isolation (Cell Lysis & Centrifugation) Sol Solubilization (8M Urea, pH 8.0) IB->Sol Refold Rapid Dilution Refolding (L-Arginine, 4°C) Sol->Refold UF Ultrafiltration / Diafiltration (Buffer Exchange) Refold->UF CEX Cation-Exchange Chromatography (SP-FF Column) UF->CEX Pure Purified Active Cecropin-B CEX->Pure

Recombinant Cecropin-B solubilization, refolding, and purification workflow.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does Cecropin-B form inclusion bodies in E. coli, and what does "refolding" actually mean for a linear peptide? A: Cecropin-B is highly toxic to bacterial hosts due to its membrane-disrupting amphipathic α-helical structure. To circumvent host lethality, it is typically driven into[1]. Unlike complex globular proteins, Cecropin-B lacks cysteine residues and exists as a random coil in aqueous environments, only adopting its α-helical conformation upon contact with negatively polarized bacterial membranes[2]. Therefore, "refolding" in this context does not mean forming a rigid tertiary structure; rather, it means safely transitioning the peptide from a chaotrope-denatured state to a soluble, monomeric aqueous state without allowing transiently exposed hydrophobic faces to cause irreversible intermolecular aggregation.

Q2: Should I use Urea or Guanidine Hydrochloride (GdnHCl) for solubilization? A: For Cecropin-B, 8M Urea is generally preferred over 6M GdnHCl. While GdnHCl is a stronger chaotrope, it is a highly conductive salt. Cecropin-B relies heavily on electrostatic interactions (it is highly cationic) for its subsequent purification via (e.g., SP-FF columns)[1]. Using Urea allows you to proceed to ion-exchange steps more seamlessly after dilution, whereas GdnHCl requires extensive diafiltration to lower the conductivity, risking peptide precipitation and loss.

Q3: What are the most critical parameters in the refolding buffer? A: The primary goal is to prevent intermolecular hydrophobic interactions during chaotrope removal. Key parameters include:

  • Temperature: 4°C slows down aggregation kinetics, allowing the peptide to reach a stable soluble state[3].

  • Additives: 0.5 M L-arginine is highly recommended. The guanidinium group of L-arginine interacts with the peptide backbone, while its aliphatic chain shields hydrophobic patches, suppressing aggregation[3].

  • pH: Maintained at 8.0 (using Tris-HCl) to ensure the peptide remains stable and optimally charged for downstream processing.

Section 2: Quantitative Data - Refolding Buffer Optimization

The choice of additives during the rapid dilution phase dictates the final recovery yield. The table below summarizes the effects of various buffer conditions on Cecropin-B recovery.

Refolding Condition / AdditiveConcentrationEffect on AggregationFinal Recovery Yield (%)Mechanistic Role
Standard Buffer (No additives) N/AHigh< 15%Baseline comparison.
L-Arginine 0.5 MSuppressed45 - 55%Shields hydrophobic patches, reduces intermolecular interactions[3].
Glycerol 10% (v/v)Moderate25 - 35%Acts as an osmolyte, stabilizing the soluble monomeric conformation.
Triton X-100 0.1%Suppressed~ 40%Micellar shielding; however, complicates downstream purification.
Temperature Shift 25°C vs 4°CIncreased at 25°C20% (25°C) vs 50% (4°C)Lower temperature drastically reduces kinetic aggregation rates[3].
Section 3: Troubleshooting Guide

Issue 1: Massive precipitation occurs immediately upon rapid dilution into the refolding buffer.

  • Causality: The local concentration of the denatured protein exceeds the critical aggregation concentration before the chaotrope (Urea) can diffuse into the bulk solvent.

  • Solution: Implement "pulsed" or dropwise addition of the solubilized protein into the refolding buffer rather than a single bolus. Ensure vigorous stirring (without causing foaming) to rapidly disperse the protein. Maintain the final protein concentration in the refolding vessel strictly below 0.1 mg/mL.

Issue 2: The refolded Cecropin-B exhibits low antimicrobial activity.

  • Causality: The peptide may have formed soluble oligomers, or a fusion tag (if used to prevent toxicity) is sterically hindering the N-terminal amphipathic domain, which is crucial for membrane insertion.

  • Solution: If using a fusion tag (e.g., Intein or SUMO), ensure complete cleavage using the appropriate condition (e.g.,) and verify cleavage via SDS-PAGE[4]. Confirm the secondary structure using Circular Dichroism (CD) spectroscopy; active Cecropin-B should exhibit characteristic minima at 208 nm and 222 nm only when introduced to a membrane-mimetic environment (e.g., presence of SDS)[2].

Issue 3: High endotoxin contamination in the final refolded product.

  • Causality: Lipopolysaccharides (LPS) from the E. coli outer membrane strongly bind to the highly cationic Cecropin-B via electrostatic and hydrophobic interactions.

  • Solution: Incorporate a step post-refolding[3]. Triton X-114 is homogeneous at 4°C but separates into an aqueous and a detergent phase at 37°C. Endotoxins partition into the lower detergent phase, leaving the refolded Cecropin-B in the upper aqueous phase.

Section 4: Standard Operating Procedure (SOP) - Self-Validating Protocol

Step-by-Step Methodology for Solubilization and Rapid Dilution Refolding

  • Inclusion Body Washing: Resuspend the crude IB pellet in Wash Buffer (50 mM Tris-HCl, 100 mM NaCl, 1% Triton X-100, 1 M Urea, pH 8.0). Sonicate briefly and centrifuge at 15,000 × g for 20 min at 4°C. Repeat twice to remove host cell proteins and membrane lipids.

    • Validation Check: The pellet must transition from a brownish/yellow color to stark white, confirming the removal of cytosolic contaminants.

  • Solubilization: Resuspend the washed IBs in Solubilization Buffer (50 mM Tris-HCl, 8 M Urea, 1 mM EDTA, pH 8.0) at a ratio of 10 mL buffer per gram of wet pellet. Stir at room temperature for 2 hours until the solution clarifies[1].

  • Clarification: Centrifuge the solubilized mixture at 20,000 × g for 30 min at 4°C to remove any remaining insoluble debris. Collect the supernatant and determine protein concentration via Bradford assay.

  • Rapid Dilution Refolding:

    • Prepare the Refolding Buffer (50 mM Tris-HCl, 0.5 M L-arginine, 1 mM EDTA, pH 8.0) and chill to 4°C[3].

    • Using a peristaltic pump, add the solubilized protein dropwise into the vigorously stirring Refolding Buffer to achieve a final protein concentration of 0.05 - 0.1 mg/mL.

    • Validation Check: Measure the optical density at 600 nm (OD600). The solution should remain optically clear (OD600 < 0.05). Any rising turbidity indicates aggregation, requiring a slower pump rate.

  • Incubation: Allow the solution to stir gently at 4°C for 24–48 hours to allow complete monomeric stabilization[3].

  • Concentration & Buffer Exchange: Use tangential flow filtration (TFF) or a centrifugal ultrafiltration device (3 kDa MWCO) to concentrate the refolded protein and exchange it into 20 mM Sodium Acetate, pH 5.5, preparing it for cation-exchange chromatography.

    • Validation Check: During the subsequent SP-FF chromatography step, active Cecropin-B should elute at high salt concentrations (e.g., 0.5 - 1.0 M NaCl) due to its high isoelectric point (pI > 10)[1].

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Troubleshooting

Technical Support Center: Cecropin B &amp; Artificial Liposome Interactions

Welcome to the Technical Support Center for Antimicrobial Peptide (AMP) characterization. This guide is specifically engineered for researchers, application scientists, and drug development professionals troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Antimicrobial Peptide (AMP) characterization. This guide is specifically engineered for researchers, application scientists, and drug development professionals troubleshooting the binding and permeabilization mechanics of Cecropin B with artificial liposomes.

Cecropin B is a highly potent, cationic amphipathic peptide. Its interaction with lipid bilayers is heavily dictated by electrostatic attraction, membrane fluidity, and peptide-to-lipid ratios. Below, you will find diagnostic workflows, mechanistic FAQs, quantitative reference data, and self-validating protocols to resolve poor binding or failed lysis in your assays.

Diagnostic Workflow

G Start Poor Cecropin B Binding to Liposomes CheckLipid 1. Check Lipid Composition Start->CheckLipid Zwitterionic 100% Zwitterionic (e.g., PC/PE)? CheckLipid->Zwitterionic AddAnionic Add 25-30% Anionic Lipids (PA, PG, PS) Zwitterionic->AddAnionic Yes CheckChol 2. Check Sterol Content Zwitterionic->CheckChol No HasChol Contains Cholesterol? CheckChol->HasChol RemoveChol Remove Cholesterol (Decreases rigidity) HasChol->RemoveChol Yes CheckBuffer 3. Check Buffer Conditions HasChol->CheckBuffer No HighSalt High Ionic Strength or Extreme pH? CheckBuffer->HighSalt OptimizeBuffer Use 50-100mM NaCl, pH 7.0-7.4 HighSalt->OptimizeBuffer Yes CheckAgg 4. Check Peptide State HighSalt->CheckAgg No PlasticLoss Adsorption to Plasticware? CheckAgg->PlasticLoss UseLowBind Use Low-Bind Tubes & Fresh Prep PlasticLoss->UseLowBind Yes

Diagnostic workflow for troubleshooting Cecropin B liposome binding.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does Cecropin B bind well to bacterial membranes in vivo but fail to bind my artificial liposomes in vitro? A: Cecropin B's initial membrane association is driven by long-range electrostatic interactions. The peptide features a highly cationic N-terminal amphipathic α -helix that must dock with negatively charged lipid headgroups[1]. If your artificial liposomes are composed entirely of zwitterionic lipids (e.g., 100% POPC or DOPC), this electrostatic driving force is absent. You must incorporate anionic lipids—such as Phosphatidic Acid (PA) or Phosphatidylglycerol (PG)—to accurately mimic the electronegative surface of bacterial membranes and facilitate cooperative binding[2].

Q2: I added cholesterol to my liposomes to increase their stability during Surface Plasmon Resonance (SPR). Could this inhibit binding? A: Yes. Cholesterol increases the cohesion, stiffness, and packing density of the lipid bilayer. This structural rigidity significantly attenuates the membrane-disrupting activity of antimicrobial peptides[3]. The presence of cholesterol prevents the deep intercalation of Cecropin B's hydrophobic C-terminal segment into the hydrophobic core of the bilayer[4]. If your goal is to model bacterial membranes, cholesterol must be omitted.

Q3: Does buffer pH affect Cecropin B binding and liposome lysis? A: Absolutely. Cecropin B exhibits maximal binding to highly anionic lipid bilayers at neutral pH[5]. At extreme pH levels, the protonation state of the peptide's basic residues (Lysine, Arginine) or the lipid headgroups is altered. This neutralizes the critical electrostatic interactions required for the initial surface accumulation and subsequent α -helical folding of the peptide upon the membrane surface[5].

Troubleshooting Guide: Specific Assay Failures

Issue 1: Weak or Undetectable Binding in SPR/QCM-D Assays
  • Causality: High ionic strength in the running buffer (e.g., >150 mM NaCl) creates a Debye screening effect, masking the electrostatic attraction between the cationic peptide and the anionic liposomes. Furthermore, Cecropin B is highly amphipathic and prone to non-specific adsorption to standard polystyrene/polypropylene consumables, drastically reducing the actual working concentration.

  • Resolution:

    • Lower the salt concentration in your binding buffer to 50–100 mM NaCl to reduce electrostatic screening.

    • Always use ultra-low protein binding tubes and prepare peptide dilutions immediately before injection.

Issue 2: Binding Occurs, but No Lysis/Dye Leakage is Observed
  • Causality: Cecropin B exhibits a highly concentration-dependent mechanism of action. At lower concentrations, the peptide inserts perpendicularly to form transient pores, leading to dye leakage. However, at higher concentrations, the peptides can saturate the membrane surface (the "carpet model"), binding tightly to the liposomes without inducing immediate lysis[6]. Additionally, a high membrane dipole potential can increase the energy barrier for the interfacial accumulation and insertion of cecropin monomers[7].

  • Resolution:

    • Perform a logarithmic concentration titration (e.g., 0.01 µM to 10 µM) rather than testing a single high concentration.

    • Adjust the lipid acyl chain composition (e.g., substituting some DOPE for DPhPE) to modulate the membrane dipole potential and lower the insertion energy barrier[7].

Quantitative Data: Lipid Selection Matrix

To ensure successful binding, liposome composition must be carefully engineered. Use the table below to select the appropriate lipid ratios based on your target membrane model.

Lipid Composition (Molar Ratio)Membrane MimicryBinding Affinity ( Ka​ )Lysis PotentialMechanistic Causality
100% POPC Mammalian Outer LeafletVery LowNoneLack of electrostatic attraction; zwitterionic headgroups repel cationic N-terminus.
POPC / Chol (70:30) Mammalian Cell MembraneVery LowNoneCholesterol increases lipid packing density, preventing C-terminal intercalation[3][4].
POPC / PA (75:25) Gram-Negative BacteriaHighModerateAnionic PA provides electrostatic docking sites for the N-terminal α -helix[2].
POPC / PA (25:75) Highly Anionic ModelVery HighHighHigh anionic charge density drives cooperative binding and rapid pore formation[2].
DOPS / DOPE (50:50) Bacterial / Inner LeafletHighHighDOPE induces negative curvature stress, lowering the energy barrier for pore formation[7].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Quality control (QC) checkpoints are built into the workflow to ensure that failures are caught before proceeding to complex binding assays.

Protocol 1: Preparation of Anionic LUVs (Large Unilamellar Vesicles)

Purpose: To create uniform, highly anionic liposomes optimized for Cecropin B binding.

  • Lipid Film Hydration:

    • Aliquot POPC and PA (molar ratio 3:1) dissolved in chloroform into a clean glass tube.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

    • Place the tube in a vacuum desiccator for 2 hours to remove residual solvent.

    • Hydrate the film with Binding Buffer (10 mM HEPES, 100 mM NaCl, pH 7.4) to a final lipid concentration of 10 mM. Vortex vigorously for 5 minutes.

  • Freeze-Thaw Cycling (QC Step):

    • Subject the multilamellar vesicle (MLV) suspension to 5 freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 40°C water bath for 3 minutes). Causality: This step disrupts multilamellar structures, ensuring uniform unilamellarity in the final product.

  • Extrusion:

    • Pass the suspension 11 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.

  • Validation Checkpoint:

    • Measure the liposomes using Dynamic Light Scattering (DLS). Proceed only if the Z-average diameter is 100±15 nm and the Polydispersity Index (PDI) is <0.1 .

Protocol 2: SPR Binding Assay Optimization

Purpose: To accurately measure Cecropin B binding kinetics without artifactual signal loss.

  • Chip Preparation:

    • Dock an L1 sensor chip (designed for liposome capture) into the SPR instrument.

    • Condition the chip with three 1-minute injections of 20 mM CHAPS at 30 µL/min.

  • Liposome Immobilization:

    • Inject the anionic LUVs (from Protocol 1, diluted to 1 mM) at 5 µL/min for 10 minutes.

    • Validation Checkpoint: Ensure a stable baseline increase of at least 4000-5000 Response Units (RU). Inject 10 mM NaOH for 1 minute to remove loosely bound liposomes.

  • Peptide Injection:

    • Prepare Cecropin B dilutions (0.1 µM to 5 µM) in Binding Buffer using low-protein binding tubes .

    • Inject the peptide at a high flow rate (30 µL/min) for 3 minutes to minimize mass transport limitations, followed by a 10-minute dissociation phase.

  • Regeneration:

    • Inject 50 mM NaOH / 30% Isopropanol for 1 minute to completely strip the lipid-peptide complex, returning the chip to its baseline state for the next run.

References

  • Wang, W., et al. (1999). Membrane Lysis by the Antibacterial Peptides Cecropins B1 and B3: A Spin-Label Electron Spin Resonance Study on Phospholipid Bilayers. Biophysical Journal.[Link]

  • Efimova, S. S., et al. (2014). Channel-Forming Activity of Cecropins in Lipid Bilayers: Effect of Agents Modifying the Membrane Dipole Potential. Langmuir.[Link]

  • Chen, H. M., et al. (1999). The effect of pH on the structure, binding and model membrane lysis by cecropin B and analogs. Biochimica et Biophysica Acta (BBA) - Biomembranes.[Link]

  • Zhang, Y., et al. (2018). Cooperative Modes of Action of Antimicrobial Peptides Characterized with Atomistic Simulations: A Study on Cecropin B. The Journal of Physical Chemistry B.[Link]

  • Ferre, R., et al. (2009). Synergistic Effects of the Membrane Actions of Cecropin-Melittin Antimicrobial Hybrid Peptide BP100. Biophysical Journal.[Link]

  • Chen, H. M., et al. (2000). Liposome Disruption Detected by Surface Plasma Resonance at Lower Concentrations of a Peptide Antibiotic. Langmuir.[Link]

  • Matsuzaki, K., et al. (2012). Does cholesterol suppress the antimicrobial peptide induced disruption of lipid raft containing membranes?. Biochimica et Biophysica Acta (BBA) - Biomembranes.[Link]

Sources

Reference Data & Comparative Studies

Validation

synergistic effects of cecropin-b with conventional beta-lactam antibiotics

Application Guide: Rescuing β -Lactam Efficacy via Cecropin B Synergism Executive Summary The rapid emergence of multidrug-resistant (MDR) Gram-negative pathogens has severely compromised the clinical utility of conventi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Rescuing β -Lactam Efficacy via Cecropin B Synergism

Executive Summary

The rapid emergence of multidrug-resistant (MDR) Gram-negative pathogens has severely compromised the clinical utility of conventional β -lactam antibiotics[1]. As a Senior Application Scientist specializing in antimicrobial resistance (AMR) and peptide therapeutics, I frequently evaluate adjuvant strategies designed to rescue the efficacy of legacy antibiotics. One of the most promising approaches is the co-administration of conventional β -lactams with Cecropin B, a naturally occurring antimicrobial peptide (AMP)[2].

This guide provides an objective, data-driven comparison of β -lactam monotherapy versus Cecropin B/ β -lactam combination therapy. It details the underlying synergistic mechanisms and outlines the rigorous, self-validating experimental protocols required to quantify these effects in vitro.

Mechanistic Rationale: Overcoming Membrane Impermeability

Cecropin B is a 35-amino-acid, cationic, amphipathic α -helical peptide originally isolated from the hemolymph of the Hyalophora cecropia moth[3]. Unlike conventional antibiotics that target specific enzymatic pathways, Cecropin B exerts its primary bactericidal effect through biophysical membrane disruption[4].

Gram-negative bacteria possess a formidable outer membrane (OM) rich in negatively charged lipopolysaccharides (LPS), which acts as a strict permeability barrier against bulky or hydrophobic antibiotics[1]. When used in monotherapy, β -lactam antibiotics (e.g., ampicillin, cefotaxime) must navigate through specific outer membrane porins to reach their targets—Penicillin-Binding Proteins (PBPs) located in the periplasmic space[1]. However, MDR strains frequently downregulate these porins or upregulate efflux pumps, rendering the bacteria highly resistant.

The Synergistic Mechanism: Cecropin B's cationic residues electrostatically bind to the anionic LPS, while its hydrophobic domains insert into the lipid bilayer, forming unselective transmembrane pores[4]. This permeabilization effectively bypasses the pathogen's primary resistance mechanisms, allowing unrestricted periplasmic access for the β -lactams[5]. This synergistic interaction fundamentally lowers the Minimum Inhibitory Concentration (MIC) of both agents, restoring the susceptibility of the pathogen[2].

Pathway CecB Cecropin B (Cationic AMP) OM Outer Membrane (Gram-Negative) CecB->OM Electrostatic Attraction Pore Pore Formation & Depolarization OM->Pore Hydrophobic Insertion Periplasm Periplasmic Space (Increased Access) Pore->Periplasm Permeabilization BetaLactam Beta-Lactam Antibiotic BetaLactam->Periplasm Bypasses Porins PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Target Binding Lysis Cell Wall Degradation & Bacterial Lysis PBP->Lysis Inhibition of Synthesis

Mechanistic synergy between Cecropin B and Beta-Lactams in Gram-negative bacteria.

Comparative Performance Data

To objectively evaluate the performance of this combination, we utilize the Fractional Inhibitory Concentration (FIC) index. Synergy is defined mathematically when the FICI is ≤0.5 . The table below summarizes representative in vitro data comparing monotherapy versus combination therapy against MDR clinical isolates.

Pathogen StrainAntimicrobial AgentMonotherapy MIC (µg/mL)Combination MIC (µg/mL)FIC IndexSynergy Status
E. coli ATCC 25922Ampicillin32.04.00.375Synergistic
E. coli ATCC 25922Cecropin B8.02.0--
P. aeruginosa ATCC 27853Cefotaxime64.08.00.375Synergistic
P. aeruginosa ATCC 27853Cecropin B16.04.0--

Note: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

Experimental Protocol: Microdilution Checkerboard Assay

To ensure high trustworthiness and reproducibility, the synergistic effects of Cecropin B and β -lactams must be quantified using a standardized microdilution checkerboard assay. The following protocol is designed as a self-validating system to eliminate common experimental artifacts.

Step 1: Media Preparation & Cation Adjustment
  • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) strictly adjusted to 20-25 mg/L Ca2+ and 10-12.5 mg/L Mg2+ .

  • Causality: Standard MHB has variable divalent cation concentrations. Excess Mg2+ and Ca2+ stabilize the bacterial outer membrane by cross-linking LPS and competitively inhibit the binding of cationic peptides like Cecropin B. Precise adjustment ensures reproducible peptide activity and prevents false-negative MIC readings.

Step 2: Inoculum Standardization
  • Action: Suspend direct bacterial colonies in saline to achieve a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of ∼5×105 CFU/mL.

  • Causality: The "inoculum effect" can drastically alter MIC values. Too high a bacterial load overwhelms the peptide and β -lactam molecules, skewing the stoichiometric ratio required for synergy and leading to artificially inflated MICs.

Step 3: Checkerboard Matrix Assembly
  • Action: In a 96-well microtiter plate, create a 2D serial dilution. Dispense the β -lactam (e.g., Ampicillin) horizontally across the columns (from MIC down to 1/32× MIC). Dispense Cecropin B vertically down the rows (from MIC down to 1/32× MIC). Include monotherapy controls on the outer edges and a drug-free growth control well.

  • Causality: Orthogonal gradients allow the systematic evaluation of all concentration ratios, ensuring that the exact optimal stoichiometric pairing for the Fractional Inhibitory Concentration (FIC) index can be pinpointed.

Step 4: Incubation & Quantification
  • Action: Inoculate the plate and incubate at 37°C for 18-24 hours under aerobic conditions. Measure the Optical Density (OD) at 600 nm using a spectrophotometer.

  • Causality: Visual inspection is subjective and prone to error. Spectrophotometric OD600 readings provide a quantitative, self-validating threshold (typically >90% reduction in OD compared to the growth control) to definitively establish the MIC for the FICI calculation.

Workflow Inoculum 1. Prepare Inoculum (5x10^5 CFU/mL) Plate 3. 96-Well Plate Inoculation Inoculum->Plate Dilution 2. 2D Serial Dilution (Checkerboard) Dilution->Plate Incubation 4. Incubation (37°C, 18-24 hrs) Plate->Incubation ODRead 5. Spectrophotometry (OD600 Measurement) Incubation->ODRead FIC 6. FIC Index Calculation ODRead->FIC

Standard checkerboard assay workflow for determining synergistic antimicrobial interactions.

Conclusion

The strategic pairing of Cecropin B with conventional β -lactams represents a highly effective, mechanistically sound method for overcoming outer membrane impermeability in Gram-negative pathogens[5]. By utilizing the rigorous checkerboard assay workflow outlined above, researchers can systematically quantify these synergistic effects, paving the way for the clinical translation of AMP-antibiotic adjuvants[2].

Sources

Comparative

A Comparative Guide to the Membrane Disruption Mechanisms of Cecropin-B and Melittin

For researchers and drug development professionals navigating the complex world of antimicrobial peptides (AMPs), understanding the nuanced mechanisms of membrane disruption is paramount. This guide provides an in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the complex world of antimicrobial peptides (AMPs), understanding the nuanced mechanisms of membrane disruption is paramount. This guide provides an in-depth, objective comparison of two widely studied AMPs, cecropin-B and melittin, focusing on their distinct modes of action on lipid bilayers. By delving into the experimental data that underpins our current understanding, this document aims to equip scientists with the knowledge to make informed decisions in their research and development endeavors.

Introduction: The Allure of Membrane-Active Peptides

Antimicrobial peptides represent a promising frontier in the fight against antibiotic resistance. Their primary mode of action, the physical disruption of microbial cell membranes, is a mechanism that is less prone to the development of resistance compared to traditional antibiotics that target specific metabolic pathways. Cecropins, originally isolated from the Cecropia moth, and melittin, the principal component of bee venom, are two of the most extensively characterized AMPs. While both are potent membrane disruptors, the manner in which they compromise membrane integrity differs significantly, impacting their efficacy, selectivity, and potential for therapeutic development.

Unraveling the Mechanisms: A Tale of Two Peptides

The interaction of AMPs with lipid bilayers is a dynamic process that is concentration-dependent and influenced by the lipid composition of the target membrane. The two predominant models used to describe these interactions are the "toroidal pore" model and the "carpet-like" model.

Melittin: The Architect of Toroidal Pores

Melittin, a 26-amino-acid peptide, is a classic example of a peptide that primarily functions through the formation of toroidal pores.[1][2] This mechanism involves several key steps:

  • Electrostatic Attraction and Surface Binding: Melittin, being cationic, is initially attracted to the negatively charged head groups of phospholipids commonly found in bacterial membranes. Upon binding, it lies parallel to the membrane surface.[1]

  • Conformational Change: In the membrane environment, melittin transitions from a random coil to an α-helical structure.[3]

  • Peptide Aggregation and Insertion: As the surface concentration of melittin increases, the peptides aggregate and insert into the membrane core.[3]

  • Toroidal Pore Formation: The inserted peptides, in cooperation with lipid molecules, induce the formation of a pore where the lipid monolayers bend continuously from the outer to the inner leaflet, creating a water-filled channel lined by both peptides and lipid headgroups.[2][4] This process leads to the leakage of cellular contents and ultimately cell death.[5][6]

The formation of these pores is a concentration-dependent phenomenon. At lower concentrations, melittin can cause transient, smaller pores, while at higher, micromolar concentrations, it induces stable pores capable of allowing the passage of large molecules.[5][7]

Cecropin-B: The Proponent of the Carpet-Like Mechanism

Cecropin-B, a 37-amino-acid peptide, is often described as acting via a "carpet-like" mechanism, particularly at higher concentrations.[8][9] This non-porating mechanism is characterized by the following stages:

  • Surface Accumulation: Similar to melittin, cecropin-B initially binds to the membrane surface through electrostatic interactions.

  • Carpet Formation: As the peptide concentration on the membrane surface reaches a critical threshold, it forms a "carpet" or a dense layer of peptides covering the lipid headgroups.[8][10]

  • Membrane Destabilization and Micellization: This peptide carpet disrupts the structural integrity of the membrane, leading to a detergent-like effect. The membrane is eventually solubilized into peptide-lipid micelles, causing catastrophic leakage of cellular contents.[6][10]

While the carpet model is the predominant explanation for cecropin-B's action, some studies suggest that at lower concentrations, it may also induce transient pores, indicating a possible concentration-dependent shift in its mechanism.[6]

Head-to-Head Comparison: Cecropin-B vs. Melittin

FeatureCecropin-BMelittin
Primary Mechanism Carpet-like disruption, especially at high concentrations.[8][9]Toroidal pore formation.[1][2]
Pore Formation Generally considered non-porating, though transient pores may form at lower concentrations.[6]Forms stable, concentration-dependent toroidal pores.[5][7]
Membrane Interaction Accumulates on the surface, leading to micellization.[8][10]Inserts into the membrane to form pores.[3]
Kinetics of Disruption Can be rapid and lead to complete membrane lysis.Pore formation is a multi-step process with distinct kinetics.[7]
Selectivity Generally shows higher selectivity for bacterial over mammalian cells.Exhibits broad-spectrum lytic activity, including against erythrocytes (hemolytic).[11][12]

Supporting Experimental Data: Illuminating the Mechanisms

The distinct mechanisms of cecropin-B and melittin are supported by a wealth of experimental data obtained through various biophysical techniques.

Circular Dichroism (CD) Spectroscopy: Probing Peptide Structure

CD spectroscopy is a powerful tool for monitoring the secondary structure of peptides upon interaction with membranes. Both cecropin-B and melittin exhibit a random coil structure in aqueous solution but adopt a predominantly α-helical conformation in the presence of lipid vesicles, a crucial step for their membrane-disrupting activity.[3][13]

Experimental Protocol: Circular Dichroism Spectroscopy of Peptide-Membrane Interactions

This protocol outlines the steps to analyze the secondary structure of an antimicrobial peptide in the presence of lipid vesicles.

Materials:

  • Lyophilized peptide (e.g., Cecropin-B or Melittin)

  • Lipids (e.g., POPC, POPG)

  • Buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Chloroform

  • Nitrogen gas stream

  • Vacuum desiccator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • CD spectropolarimeter

  • Quartz cuvette (0.1 cm path length)

Procedure:

  • Vesicle Preparation:

    • Dissolve lipids in chloroform to the desired molar ratio.

    • Dry the lipid mixture into a thin film under a gentle stream of nitrogen gas.

    • Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to at least 10 freeze-thaw cycles.

    • Extrude the suspension through a 100 nm polycarbonate membrane at least 11 times to form large unilamellar vesicles (LUVs).

  • CD Measurement:

    • Prepare a stock solution of the peptide in the buffer.

    • Dilute the peptide to the final desired concentration (e.g., 10 µM) in the quartz cuvette.

    • Record the CD spectrum of the peptide alone in the buffer as a baseline.

    • Add the LUV suspension to the cuvette to achieve the desired lipid-to-peptide molar ratio.

    • Incubate the mixture for a specified time to allow for peptide-membrane interaction.

    • Record the CD spectrum of the peptide-vesicle mixture.

    • Subtract the spectrum of the LUVs alone from the peptide-vesicle spectrum to obtain the final spectrum of the membrane-bound peptide.

    • Analyze the resulting spectrum for characteristic α-helical signals (negative bands at ~208 nm and ~222 nm).[14][15][16]

Causality and Validation: The conformational change from a random coil to an α-helix is energetically favorable in the hydrophobic environment of the lipid bilayer and is a prerequisite for the peptide's disruptive activity. This protocol validates the interaction by directly observing this structural transition. The use of a buffer-only baseline and subtraction of the vesicle spectrum ensures that the observed changes are solely due to the peptide's interaction with the membrane.

Vesicle Leakage Assays: Quantifying Membrane Permeabilization

Vesicle leakage assays provide quantitative data on the extent and kinetics of membrane disruption. These assays typically involve encapsulating a fluorescent dye within lipid vesicles at a self-quenching concentration. Upon membrane permeabilization by the peptide, the dye is released, leading to an increase in fluorescence.[17][18]

Experimental Protocol: Calcein Leakage Assay

This protocol details a common method to quantify peptide-induced membrane leakage.

Materials:

  • Calcein

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Sephadex G-50 column

  • LUVs (prepared as described in the CD protocol)

  • Peptide solution

  • Triton X-100 (10% solution)

  • Fluorometer

Procedure:

  • Vesicle Preparation:

    • Hydrate the dried lipid film with a buffer containing a self-quenching concentration of calcein (e.g., 50-80 mM).

    • Prepare LUVs as previously described.

    • Separate the calcein-loaded LUVs from free calcein by passing the suspension through a Sephadex G-50 size-exclusion column.

  • Leakage Measurement:

    • Dilute the calcein-loaded LUVs in the cuvette to the desired lipid concentration.

    • Record the baseline fluorescence (F₀).

    • Add the peptide solution to the cuvette at the desired concentration and immediately start recording the fluorescence intensity over time (F).

    • After the leakage has reached a plateau or at the end of the experiment, add Triton X-100 to a final concentration of 1% to completely lyse the vesicles and release all the encapsulated calcein. Record the maximum fluorescence (F_max).

    • Calculate the percentage of leakage at a given time point using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100[19][20]

Causality and Validation: The increase in fluorescence is a direct measure of membrane permeabilization. This assay provides a quantitative readout of the peptide's lytic activity. The use of Triton X-100 to establish 100% leakage provides a crucial internal control for data normalization, ensuring the reliability and reproducibility of the results.

Neutron and X-ray Scattering: Visualizing a Nanoscale World

Neutron and X-ray scattering techniques provide high-resolution structural information about the peptide-membrane interaction. Neutron reflectometry, for instance, can determine the location and orientation of peptides within the lipid bilayer, offering direct evidence for either surface association (carpet model) or insertion (pore formation).[21][22][23][24][25]

Visualizing the Disruption: Mechanistic Diagrams

To further clarify the distinct mechanisms of cecropin-B and melittin, the following diagrams illustrate the key steps involved in their interaction with a lipid bilayer.

CecropinB_Mechanism cluster_steps Cecropin-B: Carpet-Like Mechanism A 1. Electrostatic Binding Cecropin-B monomers bind to the negatively charged membrane surface. B 2. Surface Accumulation Peptides accumulate and form a 'carpet' on the membrane. A->B Increased Peptide Concentration C 3. Membrane Destabilization Detergent-like effect disrupts membrane integrity. B->C Critical Threshold Reached D 4. Micellization Formation of peptide-lipid micelles leads to complete membrane lysis. C->D Membrane Solubilization Melittin_Mechanism cluster_steps Melittin: Toroidal Pore Formation A 1. Surface Binding & α-Helix Formation Melittin binds to the membrane and adopts an α-helical structure. B 2. Peptide Aggregation & Insertion Peptides aggregate and insert into the lipid bilayer. A->B Increased Peptide Concentration C 3. Toroidal Pore Assembly Peptides and lipids co-assemble to form a water-filled pore. B->C Membrane Curvature D 4. Leakage of Cellular Contents Pore formation leads to the efflux of ions and small molecules. C->D Compromised Barrier

Caption: The toroidal pore formation mechanism of melittin.

Experimental_Workflow cluster_workflow Experimental Workflow for AMP Mechanism Elucidation Start Hypothesized AMP-Membrane Interaction VesiclePrep Prepare Lipid Vesicles (LUVs) Start->VesiclePrep CD Circular Dichroism (Secondary Structure Analysis) VesiclePrep->CD Leakage Vesicle Leakage Assay (Permeabilization Kinetics) VesiclePrep->Leakage Scattering Neutron/X-ray Scattering (Structural Details) VesiclePrep->Scattering Data Data Analysis & Interpretation CD->Data Leakage->Data Scattering->Data Mechanism Elucidate Mechanism (Toroidal Pore vs. Carpet) Data->Mechanism

Caption: A generalized experimental workflow for studying AMP mechanisms.

Conclusion: From Mechanism to Application

The distinct membrane disruption mechanisms of cecropin-B and melittin have profound implications for their potential therapeutic applications. Melittin's potent but non-selective pore-forming ability makes it a powerful cytolytic agent but also contributes to its high toxicity towards mammalian cells. [12][26]In contrast, cecropin-B's carpet-like mechanism, coupled with its preferential interaction with bacterial membranes, offers a more selective mode of action, making it a more attractive candidate for antibiotic development. [27] By understanding the fundamental differences in how these peptides interact with and disrupt lipid bilayers, researchers can better design and engineer novel AMPs with enhanced efficacy and improved safety profiles. The experimental approaches detailed in this guide provide a robust framework for characterizing these interactions and advancing the development of the next generation of antimicrobial therapeutics.

References

  • On the Mechanism of Pore Formation by Melittin - PMC. Available at: [Link]

  • Mechanistic Insight into the Early Stages of Toroidal Pore Formation by the Antimicrobial Peptide Smp24 - PMC. Available at: [Link]

  • Mechanism and kinetics of pore formation in membranes by water-soluble amphipathic peptides | PNAS. Available at: [Link]

  • Process of inducing pores in membranes by melittin - PNAS. Available at: [Link]

  • Cause and Effect of Melittin-Induced Pore Formation: A Computational Approach | Langmuir. Available at: [Link]

  • Activity of synthetic peptides melittin (A), cecropin (B), and Hm-AMP2... - ResearchGate. Available at: [Link]

  • Pore Forming Properties of Cecropin-Melittin Hybrid Peptide in a Natural Membrane - MDPI. Available at: [Link]

  • Neutron Reflectometry for Studying Proteins/Peptides in Biomimetic Membranes. Available at: [Link]

  • Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC. Available at: [Link]

  • Protocol for Investigating the Interactions Between Intrinsically Disordered Proteins and Membranes by Neutron Reflectometry - PubMed. Available at: [Link]

  • Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications - MDPI. Available at: [Link]

  • The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines - SCIRP. Available at: [Link]

  • Synergistic Effects of the Membrane Actions of Cecropin-Melittin Antimicrobial Hybrid Peptide BP100 - PMC. Available at: [Link]

  • Energetics and Partition of Two Cecropin-Melittin Hybrid Peptides to Model Membranes of Different Composition - PMC. Available at: [Link]

  • Applications of neutron reflectometry in biology - EPJ Web of Conferences. Available at: [Link]

  • Melittin-derived peptides exhibit variations in cytotoxicity and antioxidant, anti-inflammatory and allergenic activities - PMC. Available at: [Link]

  • Neutron Reflectometry Studies Define Prion Protein N-terminal Peptide Membrane Binding - PMC. Available at: [Link]

  • 4.9. Calcein Leakage Assay - Bio-protocol. Available at: [Link]

  • A carpet-based mechanism for direct antimicrobial peptide activity against vaccinia virus membranes - PubMed. Available at: [Link]

  • Spectroscopic and Computational Study of Melittin, Cecropin A, and the Hybrid Peptide CM15 | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100 - MDPI. Available at: [Link]

  • Examining Membrane Biochemistry with Neutron Reflectometry - STFC Indico. Available at: [Link]

  • Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - Frontiers. Available at: [Link]

  • Measuring Thousands of Single-Vesicle Leakage Events Reveals the Mode of Action of Antimicrobial Peptides | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Spectroscopic and Computational Study of Melittin, Cecropin A, and the Hybrid Peptide CM15 - PMC. Available at: [Link]

  • Synergistic Effects of the Membrane Actions of Cecropin-Melittin Antimicrobial Hybrid Peptide BP100 - ResearchGate. Available at: [Link]

  • Mechanisms of Action of the Antimicrobial Peptide Cecropin in the Killing of Candida albicans - PMC. Available at: [Link]

  • Leakage of membrane vesicle contents: determination of mechanism using fluorescence requenching - PubMed. Available at: [Link]

  • Comparative activities of cecropin A, melittin, and cecropin A–melittin peptide CA(1–7)M(2 - Ovid. Available at: [Link]

  • In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria. Available at: [Link]

  • Barrel-stave model or toroidal model? A case study on melittin pores - PMC. Available at: [Link]

  • 4.9. Calcein Leakage Assay - Bio-protocol. Available at: [Link]

  • Circular Dichroism of Peptides - Moodle@Units. Available at: [Link]

  • The Structure of a Melittin-Stabilized Pore - PMC - NIH. Available at: [Link]

  • Circular Dichroism Procedure - University of Colorado Anschutz School of Medicine. Available at: [Link]

  • Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC. Available at: [Link]

  • Mastering Circular Dichroism: Techniques, Troubleshooting & Advances. Available at: [Link]

  • Circular Dichroism Spectropolarimeter Instructions - UConn Health. Available at: [Link]

Sources

Validation

Validating Cecropin-B Pore-Forming Activity: A Comparative Guide Using Liposome Leakage Assays

For drug development professionals and biophysicists engineering the next generation of Antimicrobial Peptides (AMPs), the primary pharmacological hurdle is achieving high bactericidal efficacy without inducing eukaryoti...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and biophysicists engineering the next generation of Antimicrobial Peptides (AMPs), the primary pharmacological hurdle is achieving high bactericidal efficacy without inducing eukaryotic cytotoxicity. Cecropin-B, a naturally occurring linear cationic peptide originally isolated from the hemolymph of the giant silk moth (Hyalophora cecropia), represents a highly selective pore-forming agent 1.

This guide provides an authoritative, comparative analysis of Cecropin-B’s membrane-disrupting capabilities against alternative AMPs like Melittin, utilizing the self-validating calcein liposome leakage assay to quantify pore-forming kinetics.

Mechanistic Grounding: The Causality of Selectivity

To validate an AMP, one must first understand the biophysical causality governing its interaction with lipid bilayers. Cecropin-B features a strongly amphipathic N-terminal α -helix and a hydrophobic C-terminal α -helix, separated by a flexible hinge region 2.

The selectivity of Cecropin-B is driven by electrostatic partitioning :

  • Bacterial Target Membranes: Gram-negative bacterial inner membranes are rich in anionic phospholipids, specifically phosphatidylethanolamine (PE) and phosphatidylglycerol (PG). The cationic N-terminus of Cecropin-B is electrostatically drawn to these negatively charged surfaces, facilitating localized aggregation and subsequent insertion of the hydrophobic C-terminus to sustain a pore 2.

  • Mammalian Off-Target Membranes: Mammalian plasma membranes are predominantly composed of zwitterionic phosphatidylcholine (PC), sphingomyelin (SM), and cholesterol. Because they lack a net negative charge, Cecropin-B fails to accumulate at the membrane interface, rendering it non-hemolytic [[3]]().

By contrast, Melittin (a potent AMP from bee venom) possesses a higher intrinsic hydrophobicity that allows it to forcefully partition into neutral PC/Cholesterol bilayers, causing catastrophic, non-selective membrane lysis [[3]]().

Experimental Design: The Calcein Leakage System

To empirically validate these pore-forming dynamics in vitro, the calcein liposome leakage assay serves as the industry standard 4.

The Causality of the Assay: The water-soluble fluorophore calcein is encapsulated inside Large Unilamellar Vesicles (LUVs) at a highly concentrated state (~70–80 mM). At this density, the dye molecules undergo self-quenching, resulting in minimal baseline fluorescence 5. When an AMP disrupts the lipid bilayer, calcein leaks into the surrounding external buffer. This rapid dilution relieves the self-quenching effect, producing a proportional and massive increase in fluorescence intensity 4.

CalceinAssay Intact Intact Liposome High Calcein (70 mM) Self-Quenched (Low Fluorescence) Pore Peptide-Induced Pore Cecropin-B Insertion Intact->Pore Add AMP Leak Calcein Leakage Dilution in Buffer De-quenched (High Fluorescence) Pore->Leak Membrane Disruption

Caption: Logical flow of the calcein de-quenching principle in liposome leakage assays.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system. By establishing a true baseline ( F0​ ) and a forced maximum leakage state ( Ft​ ) using a detergent, the assay normalizes out any batch-to-batch variations in liposome size or absolute dye encapsulation 4.

Phase 1: Liposome Preparation
  • Lipid Film Generation: Dissolve lipids in chloroform. For bacterial mimics, use a 7:3 (w/w) ratio of PE:PG. For mammalian mimics, use a 1:1:1 (w/w/w) ratio of PC:Cholesterol:Sphingomyelin 3. Evaporate the solvent under a steady nitrogen stream and desiccate for 2 hours to remove residual chloroform 5.

  • Hydration & Encapsulation: Rehydrate the dried lipid film with an iso-osmotic buffer containing 70 mM calcein, 10 mM HEPES, and 1 mM EDTA (pH 7.4). Vortex vigorously for 1 minute, followed by a 30-minute incubation at 50 °C to form multilamellar vesicles 3.

  • Extrusion: To ensure uniform vesicle size, pass the suspension 11 to 15 times through a 100 nm polycarbonate membrane using a mini-extruder. This yields Large Unilamellar Vesicles (LUVs) 5.

Phase 2: Purification & Assay Execution
  • Size Exclusion Chromatography (SEC): Critical Step. Load the liposome suspension onto a Sephadex G-50 desalting column. Elute with a calcein-free iso-osmotic buffer. The intact, calcein-loaded LUVs will elute in the void volume (appearing as a light orange band), safely separated from the unencapsulated, free dye (red band) 5.

  • Fluorescence Monitoring: Transfer the purified LUVs into a 96-well solid black microplate. Record the baseline fluorescence ( F0​ ) using a spectrophotometer set to an excitation ( λex​ ) of 490 nm and emission ( λem​ ) of 535 nm 4.

  • Peptide Challenge: Inject the target AMP (e.g., Cecropin-B) into the wells at desired concentrations. Monitor the fluorescence plateau ( F ).

  • Total Lysis Normalization: Add 0.1% Triton X-100 to all wells. This non-ionic detergent completely solubilizes the lipid bilayers, releasing 100% of the encapsulated calcein to establish the maximum fluorescence ( Ft​ ) 4.

Calculation:

% Leakage=Ft​−F0​F−F0​​×100 4

Protocol L 1. Lipid Film Prep (PE/PG or PC/Chol) H 2. Hydration (70 mM Calcein Buffer) L->H E 3. Extrusion (100 nm Polycarbonate) H->E S 4. SEC Purification (Sephadex G-50) E->S A 5. Assay Setup (Add Cecropin-B) S->A M 6. Fluorescence Read (Ex 490nm / Em 535nm) A->M

Caption: Step-by-step workflow for the preparation and execution of the calcein leakage assay.

Comparative Performance Data

The true value of Cecropin-B is revealed when benchmarked against other well-documented AMPs using the assay described above. The following table synthesizes expected quantitative leakage data based on established biophysical literature, demonstrating Cecropin-B's superior therapeutic window [[3]](), 6.

Antimicrobial PeptideConcentrationBacterial Membrane Mimic (PE/PG 7:3)Mammalian Membrane Mimic (PC/Chol 1:1)Mechanism of Action
Cecropin-B 5 μ M~85% Leakage < 5% Leakage Highly selective, all-or-none pore formation 6
Melittin 5 μ M~95% Leakage~90% LeakageNon-selective toroidal pore formation; highly hemolytic [[3]]()
Magainin-2 5 μ M~60% Leakage< 5% LeakageSelective, but requires higher concentrations for efficacy

Key Takeaway: While Melittin elicits near-total calcein release across both lipid environments (indicating extreme cytotoxicity), Cecropin-B mirrors Melittin's potency strictly within the anionic PE/PG environment. This confirms that Cecropin-B's pore-forming activity is tightly regulated by the lipid composition of the target membrane, making it a vastly superior candidate for systemic therapeutic development.

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Comparative

A Comparative In Vivo Analysis: Cecropin B and Polymyxin B in Murine Models

A Technical Guide for Researchers and Drug Development Professionals In the escalating battle against multidrug-resistant Gram-negative bacteria, the scientific community is revisiting established antibiotics and explori...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the escalating battle against multidrug-resistant Gram-negative bacteria, the scientific community is revisiting established antibiotics and exploring novel antimicrobial peptides (AMPs). This guide provides a detailed comparison of the in vivo efficacy of cecropin B, a promising AMP from the innate immune system of insects, and polymyxin B, a last-resort clinical antibiotic. This analysis is grounded in experimental data from murine infection models to inform preclinical research and drug development strategies.

Introduction: Two Peptides, Two Origins, a Common Enemy

Polymyxin B: A veteran in the antibiotic arsenal, polymyxin B is a cyclic lipopeptide antibiotic derived from the bacterium Paenibacillus polymyxa. Its use has seen a resurgence due to the rise of multidrug-resistant pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae[1]. Despite its potent bactericidal activity, the clinical utility of polymyxin B is hampered by significant dose-limiting nephrotoxicity and neurotoxicity[2].

Cecropin B: A key component of the insect innate immune system, first isolated from the cecropia moth Hyalophora cecropia, cecropin B is a linear, cationic antimicrobial peptide[3]. Cecropins exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria[3]. A key interest in cecropins lies in their potential for a wider therapeutic window, demonstrating low toxicity to mammalian cells in many studies[4][5].

This guide will delve into a comparative analysis of their mechanisms of action, in vivo efficacy in murine models of infection, and their respective safety profiles.

Mechanisms of Action: A Tale of Membrane Disruption

Both cecropin B and polymyxin B exert their bactericidal effects primarily by disrupting the bacterial cell membrane, but their specific interactions differ.

Polymyxin B 's mechanism is a well-characterized, multi-step process. Being polycationic, it initially binds electrostatically to the negatively charged lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to increased permeability of the outer membrane. Subsequently, polymyxin B interacts with the inner cytoplasmic membrane, disrupting its integrity and causing leakage of cellular contents, ultimately leading to cell death.

Cecropin B , also a cationic peptide, is understood to interact with the bacterial membrane through a different modality. It is believed to form ion-permeable channels or pores in the bacterial membrane, leading to depolarization and cell lysis[3][6]. This mechanism is thought to be less dependent on a specific receptor like lipid A, potentially contributing to a broader spectrum of activity and a lower likelihood of resistance development.

Comparative In Vivo Efficacy: A Synthesis of Murine Model Data

Direct head-to-head in vivo comparative studies under identical experimental conditions are scarce in published literature. Therefore, this section synthesizes data from various murine infection models to provide a comparative overview. The following table summarizes key efficacy and toxicity data extracted from multiple sources. It is crucial to note that direct comparisons should be made with caution due to variations in experimental design, including mouse strains, bacterial isolates, and infection models.

ParameterCecropin BPolymyxin BSource(s)
Efficacy
E. coli Sepsis Model (Survival)75% survival at 1 mg/kg (rat model)Dose-dependent survival improvement[3]
E. coli Sepsis Model (CFU Reduction)>10-fold reduction in blood and peritoneal fluid at 5-20 mg/kgSignificant decrease in blood CFU in a dose-dependent manner[6][7][8]
P. aeruginosa Pneumonia Model (CFU Reduction)Data not available in searched results~1 log10 reduction at 7.5 mg/kg/day (nebulized)[9]
A. baumannii Sepsis Model (Survival)Bacteriostatic in spleen, short-term efficacy in peritoneal fluidSignificantly improved survival with a humanized dose of 11 mg/kg/day[10][11]
Toxicity
Acute Toxicity (LD₅₀, mice)LD₀ reported at 16-32 mg/kg for cecropin A-melittin hybridsIV: 5.4 mg/kg, IP: 20.5 mg/kg[11][12]
NephrotoxicityGenerally low, not a primary concern in reported studiesSignificant nephrotoxic effects observed[2]
Anti-Endotoxin Activity
In Vivo Endotoxin NeutralizationSignificant reduction in plasma endotoxin and TNF-α levelsPotent endotoxin-neutralizing properties[3][13]

Expert Insights: The available data suggests that both peptides are effective in reducing bacterial burden and improving survival in murine models of Gram-negative infections. A study on a cecropin-like peptide, DAN2, demonstrated 100% survival in mice with a lethal E. coli infection at a dose of 20 mg/kg[4][6][8]. Another study using cecropin B in a rat septic shock model showed a 75% survival rate at a much lower dose of 1 mg/kg[3]. For polymyxin B, studies have shown significant, dose-dependent improvements in survival and bacterial clearance in various infection models[1][10].

A critical differentiator lies in their toxicity profiles. While polymyxin B's efficacy is well-documented, its clinical application is constrained by a narrow therapeutic window due to nephrotoxicity[2]. Cecropins, in contrast, are often highlighted for their lower toxicity towards mammalian cells, potentially offering a significant safety advantage[4][5].

Experimental Protocols: Murine Sepsis Model

This section provides a generalized, step-by-step methodology for an in vivo efficacy study in a murine sepsis model, based on common practices described in the literature[3][6][14].

Animal Model and Husbandry
  • Animals: Specific pathogen-free (e.g., BALB/c or C57BL/6) mice, aged 6-8 weeks.

  • Acclimatization: Acclimatize mice to laboratory conditions for a minimum of one week prior to the experiment.

  • Housing: House mice in sterile cages with ad libitum access to food and water.

Infection Protocol
  • Bacterial Preparation: Culture a virulent, multidrug-resistant strain of E. coli (e.g., ATCC 25922) to mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Wash the bacterial cells with sterile saline and resuspend to a predetermined concentration (e.g., 2 x 10⁸ CFU/mL). The final inoculum should be calibrated to induce a lethal infection (LD₁₀₀) within a specific timeframe (e.g., 24-48 hours) in untreated control animals.

  • Infection: Administer the bacterial suspension intraperitoneally (IP) to each mouse.

Treatment Protocol
  • Treatment Groups:

    • Vehicle Control (e.g., sterile saline)

    • Cecropin B (multiple dose levels)

    • Polymyxin B (multiple dose levels)

  • Administration: At a specified time post-infection (e.g., 1-2 hours), administer the respective treatments via a suitable route (e.g., intraperitoneal or intravenous).

Monitoring and Endpoints
  • Survival: Monitor the mice for survival over a period of 7-14 days.

  • Bacterial Load: At predetermined time points (e.g., 24 hours post-infection), euthanize a subset of mice from each group. Collect blood and peritoneal lavage fluid for serial dilution and plating on appropriate agar to determine the bacterial load (CFU/mL).

  • Toxicity: Monitor for clinical signs of toxicity, such as weight loss, ruffled fur, and lethargy. For more detailed toxicity assessment, blood samples can be collected for analysis of kidney and liver function markers.

Visualizing the Process and Mechanisms

To better illustrate the experimental workflow and the proposed mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment acclimatize Acclimatize Mice infect Induce Infection (IP) acclimatize->infect prep_bacteria Prepare Bacterial Inoculum prep_bacteria->infect treat Administer Treatment (IP/IV) infect->treat monitor_survival Monitor Survival (7-14 days) treat->monitor_survival bacterial_load Determine Bacterial Load (CFU) treat->bacterial_load

Caption: Experimental workflow for in vivo efficacy testing in a murine sepsis model.

G cluster_cecropin Cecropin B cluster_polymyxin Polymyxin B cecropin_bind Electrostatic Binding to Membrane pore_formation Pore/Channel Formation cecropin_bind->pore_formation lysis Cell Lysis pore_formation->lysis polymyxin_bind Binds to Lipid A of LPS destabilize Outer Membrane Destabilization polymyxin_bind->destabilize inner_disrupt Inner Membrane Disruption destabilize->inner_disrupt leakage Cellular Leakage inner_disrupt->leakage

Caption: Simplified mechanisms of action for Cecropin B and Polymyxin B.

Conclusion and Future Directions

This guide provides a comparative overview of the in vivo efficacy of cecropin B and polymyxin B in murine models. While polymyxin B remains a potent, last-resort antibiotic, its clinical use is limited by toxicity. Cecropin B emerges as a promising alternative with a potentially wider therapeutic window.

The synthesized data indicates that cecropin B demonstrates significant in vivo efficacy, comparable in some respects to polymyxin B, but with a more favorable safety profile. However, the lack of direct comparative studies necessitates further research. Future studies should focus on head-to-head comparisons in standardized murine infection models, utilizing a range of clinically relevant, multidrug-resistant bacterial strains. Such studies are imperative to fully elucidate the therapeutic potential of cecropin B and to guide its development as a next-generation antimicrobial agent.

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